Ethyl phenylcarbamate
Description
Properties
IUPAC Name |
ethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKPGNUOUPTQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059243 | |
| Record name | Carbamic acid, phenyl-, ethyl ester | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Ethyl N-phenylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
238 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/ | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1064 at 20 °C/4 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/ | |
| Record name | Ethyl N-phenylcarbamate | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
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Color/Form |
White acicular crystals, White needles from water; plates from dilute alcohol | |
CAS No. |
101-99-5 | |
| Record name | Ethyl N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-phenylcarbamate | |
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| Record name | N-Phenylurethane | |
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| Record name | Carbamic acid, N-phenyl-, ethyl ester | |
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| Record name | Carbamic acid, phenyl-, ethyl ester | |
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| Record name | Ethyl phenylcarbamate | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52-53 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
synthesis of ethyl N-phenylcarbamate from aniline and ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores various synthetic routes for the production of ethyl N-phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of different methodologies, including traditional and modern "green" approaches, with a focus on experimental protocols, reaction conditions, and quantitative data.
Oxidative Carbonylation of Aniline
The oxidative carbonylation of aniline represents a prominent phosgene-free route to ethyl N-phenylcarbamate. This method involves the reaction of aniline with carbon monoxide and ethanol in the presence of a catalyst and an oxidant. Palladium-based catalysts are commonly employed for this transformation.
Experimental Protocol:
A typical experimental setup involves charging a stainless-steel autoclave with the catalyst, aniline, ethanol, a solvent such as toluene, and any co-catalysts or promoters. The reactor is then pressurized with carbon monoxide and an oxidant, typically oxygen. The reaction is conducted at elevated temperatures and pressures for a specified duration. Post-reaction, the mixture is cooled, depressurized, and the product is isolated and purified, often by gas chromatography.[1][2]
One specific protocol involves feeding a 100 ml stainless autoclave with a palladium catalyst (61.9 mg, 0.020 mmol as Pd), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol) as an oxidant, ethanol (4.61 g, 0.10 mol), toluene (10.6 g, 0.11 mol), and a 35% hydrochloric acid aqueous solution (0.071 g). The autoclave is then pressurized with CO gas to 28 Kg/cm² and heated to 190°C for 3 hours. This procedure resulted in a 90% yield of ethyl N-phenylcarbamate.[1]
Quantitative Data for Oxidative Carbonylation:
| Catalyst | Co-catalyst/Promoter | Oxidant | Temperature (°C) | Pressure (atm) | Time (h) | Aniline Conversion (%) | Ethyl N-Phenylcarbamate Selectivity (%) | Yield (%) | Reference |
| 5% Pd/C | KI | Oxygen | 120 | 79 | 5 | ~100 | 95 | - | [3] |
| 5% Rh/C | KI | Oxygen | 120 | 79 | 5 | - | - | - | [3] |
| Pd catalyst | 35% HCl | Nitrobenzene | 190 | ~28 (CO) | 3 | 90 | - | 90 | [1] |
| [PdCl₂(dppf)] | FeCl₃/LiBr | Oxygen | 120 | ~50 (Total) | - | - | - | - | [2] |
Note: The yield was not explicitly stated in all cited sources, but high conversion and selectivity are indicative of high yield.
Reaction Pathway:
References
physical and chemical properties of ethyl phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of ethyl phenylcarbamate. The information is compiled to support research, development, and application of this compound in various scientific fields.
Physicochemical Properties
This compound is a white crystalline solid with an aromatic odor.[1][2] It is recognized by several synonyms, including ethyl carbanilate, phenylurethane, and N-(ethoxycarbonyl)aniline.[1][2][3][4][5]
Identification and General Properties
| Property | Value | Reference |
| CAS Number | 101-99-5 | [1] |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [2][6] |
| Appearance | White acicular crystals or white solid | [1][2] |
| Odor | Aromatic odor | [1][2] |
| Taste | Clove-like taste | [1][2] |
Quantitative Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Melting Point | 52-53 °C | [1][2] | |
| Boiling Point | 238 °C | (Slight decomposition) | [1][2] |
| Density | 1.1064 g/cm³ | at 20 °C | [1][2] |
| Water Solubility | 845 mg/L (estimated) | at 25 °C | [1] |
| Solubility | Insoluble in cold water; soluble in alcohol, ether, and boiling water. | [6] | |
| Vapor Pressure | 0.027 mm Hg (estimated) | at 25 °C | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.30 | [2] | |
| Refractive Index | 1.5375 | [1] | |
| Henry's Law Constant | 2.9 x 10⁻⁸ atm-cu m/mole (estimated) | at 25 °C | [1][2] |
| Flash Point | 237 °C | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Peak Information | Reference |
| UV Absorption (in Alcohol) | Maximum absorption at 235.5 nm (log ε=4.23) and 274 nm (log ε=2.93) | [2] |
| ¹H NMR | Spectra available from Sadtler Research Laboratories and NMRShiftDB | [6] |
| IR | Spectra available from the Coblentz Society Spectral Collection | [6] |
| Mass Spectrometry (GC-MS) | Available spectra from various databases, with major peaks often observed at m/z 93, 165, 106, 29, and 65. | [2][6] |
Experimental Protocols
Synthesis of this compound
Several methods are available for the synthesis of this compound.
Method 1: Reaction of Phenyl Isocyanate with Ethanol
This method is a common laboratory preparation.
-
Reactants : Phenyl isocyanate and ethanol.
-
Procedure : Phenyl isocyanate is reacted with a molar excess of ethanol. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at a controlled temperature (e.g., 40-45°C) for several hours.[7]
-
Work-up : After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.[7]
-
Purification : The crude product is purified by column chromatography or recrystallization to yield pure this compound.[7]
Method 2: Reaction of Aniline with Ethyl Chloroformate
This method involves the acylation of aniline.
-
Reactants : Aniline, ethyl chloroformate, and a base (e.g., triethylamine).
-
Procedure : Aniline is dissolved in a dry solvent such as toluene or benzene. The solution is cooled, and ethyl chloroformate is added dropwise with constant stirring. A base is used to neutralize the hydrochloric acid formed during the reaction.[8]
-
Work-up : The reaction mixture is typically stirred for several hours at room temperature. Water is then added to dissolve the amine hydrochloride salt. The organic layer is separated, washed with water, and dried.
-
Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization.[8]
Method 3: Catalytic Carbonylation
A more industrial approach involves catalytic carbonylation.
-
Reactants : Aniline, nitrobenzene, ethanol, and carbon monoxide.
-
Catalyst : A palladium-based catalyst.
-
Procedure : The reactants and catalyst are charged into a high-pressure autoclave. Carbon monoxide is introduced, and the reaction is carried out at elevated temperature (e.g., 190°C) and pressure for several hours.[9]
-
Analysis : The reaction product is analyzed by gas chromatography to determine the yield of ethyl N-phenylcarbamate.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column : A reverse-phase column, such as Newcrom R1, can be used.
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection : UV or Mass Spectrometry (MS).
-
Application : This method is suitable for purity analysis, impurity isolation, and pharmacokinetic studies.[10]
Chemical Reactivity and Stability
-
Decomposition : this compound exhibits slight decomposition at its boiling point.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6]
-
Hydrolysis : It is relatively stable and is scarcely attacked by boiling for a short time with hydrochloric acid or sodium hydroxide.[1][2] Phenylcarbamates are generally very stable in acidic aqueous media and relatively stable in dilute basic aqueous media.[11] However, deprotection to the corresponding amine can be achieved in a strong basic medium.[11]
-
Atmospheric Fate : In the atmosphere, vapor-phase ethyl N-phenylcarbamate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.7 hours.[6]
Biological Activity and Signaling Pathways
Carbamates are a broad class of compounds with diverse biological activities, including use as pesticides and pharmaceuticals.[12][13] They are known to act as neurotoxins by inhibiting acetylcholinesterase.[13]
Interaction with Nrf2 Signaling Pathway
Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[14] Exposure to certain carbamates can lead to oxidative stress and disrupt cellular redox balance.[14] For instance, ethyl carbamate has been shown to reduce cell viability and inhibit the Nrf2 signaling pathway in liver cells, leading to liver dysfunction and oxidative stress in animal models.[14] While this data is for the parent compound ethyl carbamate, it suggests a potential mechanism of action for related structures like this compound that warrants further investigation.
Visualizations
Synthesis Workflow: Aniline and Ethyl Chloroformate
Caption: General workflow for the synthesis of this compound.
Reactivity and Stability Relationships
Caption: Reactivity of this compound under various conditions.
Nrf2 Signaling Pathway and Carbamate Interaction
Caption: Potential interaction of carbamates with the Nrf2-ARE pathway.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]
- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl methyl(phenyl)carbamate | SIELC Technologies [sielc.com]
- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Ethyl Phenylcarbamate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl phenylcarbamate (EPC) and its derivatives represent a versatile class of compounds with distinct mechanisms of action across different biological systems. Primarily recognized for its herbicidal properties, EPC disrupts microtubule organization in plant cells, not by direct depolymerization, but by affecting the integrity of microtubule-organizing centers (MTOCs), leading to mitotic failure. In parallel, novel EPC derivatives have been developed as potent antimicrobial agents. These compounds selectively inhibit key bacterial enzymes, such as biotin carboxylase, a critical component of the fatty acid synthesis pathway, presenting a promising avenue for new antibiotic development. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core molecular pathways and experimental workflows.
Herbicidal Mechanism of Action: Disruption of Microtubule Organization
The primary mechanism of action of this compound and related compounds (e.g., isopropyl N-phenylcarbamate, IPC) in plants is the disruption of the microtubule cytoskeleton, which is essential for cell division and morphogenesis.
Core Mechanism: Damage to Microtubule-Organizing Centers (MTOCs)
Contrary to many microtubule-targeting herbicides that cause depolymerization, EPC's herbicidal activity stems from its effect on the MTOCs. In plant cells, these structures are critical for organizing the mitotic spindle during cell division.
Experimental evidence shows that treatment with N-phenylcarbamates leads to:
-
MTOC Fragmentation: The primary organizing centers at the spindle poles are damaged and fragment.[1][2]
-
Spindle Pole Splitting: This fragmentation results in the formation of multipolar or abnormal mitotic spindles.[1]
-
Inhibition of Cell Division: The resulting defective spindle apparatus prevents proper chromosome segregation, arresting mitosis and leading to cell death.
It is important to note that EPC does not appear to depolymerize existing microtubules directly but rather sequesters tubulin heterodimers, preventing their assembly into new structures.[3] This action is particularly detrimental during the dynamic reorganization of microtubules required for mitosis.
Quantitative Data: Herbicidal Activity
| Compound | Organism/Cell Line | Effective Concentration | Observed Effect |
| Isopropyl N-phenylcarbamate (IPC) | Nicotiana sylvestris cell lines | 30 µM | MTOC damage, abnormal spindle formation.[1][2] |
| Ethyl N-phenylcarbamate (EPC) | Saccharomyces cerevisiae | 2.5 mM | Inhibition of bud initiation, induction of meiosis.[4] |
Signaling Pathway: EPC-Induced Mitotic Disruption
The following diagram illustrates the proposed pathway for EPC's herbicidal action.
References
- 1. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KIT - Botanisches Institut - Nick-LaborMikrotubuli [jkip.kit.edu]
- 4. Inhibition of bud initiation by ethyl N-phenylcarbamate results in meiotic development in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl phenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 2H | Ar-H (ortho) |
| 7.20 - 7.00 | m | 3H | Ar-H (meta, para) & NH |
| 4.20 | q | 2H | O-CH₂-CH₃ |
| 1.25 | t | 3H | O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 154.0 | C=O | Carbonyl Carbon |
| 138.5 | C | Aromatic C (ipso) |
| 129.0 | CH | Aromatic CH (ortho/meta) |
| 123.5 | CH | Aromatic CH (para) |
| 118.8 | CH | Aromatic CH (ortho/meta) |
| 61.0 | CH₂ | O-CH₂-CH₃ |
| 14.5 | CH₃ | O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3310 | Strong, Sharp | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1730 | Strong | C=O Stretch (Ester) |
| 1600, 1490 | Medium | Aromatic C=C Bending |
| 1220 | Strong | C-O Stretch |
| 750, 690 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 165 | 45 | [M]⁺ (Molecular Ion) |
| 120 | 10 | [M - OCH₂CH₃]⁺ |
| 93 | 100 | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl) |
| 65 | 15 | [C₅H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): [1]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[1]
-
Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]
Data Acquisition (FT-IR):
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]
-
This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[2]
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic data analysis and the fragmentation pathway of this compound in mass spectrometry.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
CAS number and molecular structure of ethyl N-phenylcarbamate
An In-depth Technical Guide to Ethyl N-Phenylcarbamate
Ethyl N-phenylcarbamate, also known as phenylurethane, is an organic compound with significant applications as a chemical intermediate and a plant growth regulator.[1] Its carbamate structure is a key feature in many therapeutic agents, making it a compound of interest for researchers in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications.
Core Identification and Molecular Structure
-
IUPAC Name: ethyl N-phenylcarbamate[5]
-
Synonyms: Phenylurethane, Ethyl carbanilate, N-(Ethoxycarbonyl)aniline[1][5][6]
Molecular Structure:
Physicochemical Properties
The quantitative physicochemical data for ethyl N-phenylcarbamate are summarized in the table below, providing a basis for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Physical Description | White acicular crystals or solid.[5][6] | [5][6] |
| Melting Point | 47-53 °C | [4][5][6] |
| Boiling Point | 237-238 °C | [4][5][6] |
| Density | 1.1064 - 1.136 g/cm³ at 20 °C | [4][5][6] |
| Water Solubility | Practically insoluble; 845 mg/L at 25 °C (Estimated).[4][6] | [4][6] |
| Solubility | Soluble in alcohol, ether, and boiling water.[5] | [5] |
| Vapor Pressure | 0.021 - 0.0434 mmHg at 25 °C | [1][4][6] |
| LogP (Octanol-Water) | 2.3 - 2.328 | [4][5] |
| Flash Point | 79.2 °C | [4] |
| Refractive Index | 1.5375 | [4][6] |
| Henry's Law Constant | 2.9 x 10⁻⁸ atm-cu m/mole at 25 °C (Estimated).[5][6] | [5][6] |
Experimental Protocols
The synthesis of ethyl N-phenylcarbamate can be achieved through various chemical routes. Below are detailed methodologies for key synthesis experiments.
Protocol 1: Synthesis from Aniline and Carbon Monoxide
This protocol describes a high-yield synthesis via the carbonylation of aniline in the presence of ethanol and nitrobenzene.
Workflow Diagram:
Caption: Synthesis workflow for Ethyl N-phenylcarbamate.
Methodology:
-
A 100 ml stainless steel autoclave is charged with the palladium catalyst (61.9 mg, 0.020 mmol), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol), ethanol (4.61 g, 0.10 mol), toluene (10.6 g), and 35% hydrochloric acid (0.071 g).[8]
-
The system is pressurized with carbon monoxide (CO) gas up to 28 Kg/cm² at room temperature without prior air purging.[8]
-
The reaction mixture is heated to 190 °C and maintained for 3 hours.[8]
-
After the reaction period, the autoclave is cooled to room temperature, and the internal pressure is returned to atmospheric pressure.[8]
-
The reaction product is analyzed by gas chromatography, yielding ethyl N-phenylcarbamate at a 90% yield.[8]
Protocol 2: Synthesis from Diphenyl Urea and Ethyl Carbamate
This method involves the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol under pressure.
Methodology:
-
A pressure apparatus is charged with 637 g of N,N'-diphenyl urea, 267 g of ethyl carbamate, and 1880 g of approximately 96% ethanol.[9]
-
The mixture is heated to 200 °C for 8.5 hours. Ammonia gas produced during the reaction is continuously removed.[9]
-
After cooling and venting the apparatus, the reaction mixture is removed and filtered.[9]
-
The filtrate is subjected to fractional distillation. Excess ethanol is first distilled off at atmospheric pressure.[9]
-
The remaining mixture is then distilled at 0.2 mbar to yield 766 g (77.3% of theoretical yield) of N-phenyl carbamic acid ethyl ester, which solidifies upon cooling.[9]
Protocol 3: Synthesis from Phenylisocyanate
This protocol utilizes a Reformatzky reagent (ethyl zinc bromide acetate) to react with phenylisocyanate.
Methodology:
-
Preparation of Reformatzky Reagent: Zinc powder (0.50 g, 7.69 mmol) and tetrahydrofuran (THF, 5 mL) are added to a 50 mL two-neck flask. 1,2-dibromoethane (0.01 mL) is added, and the mixture is heated to a gentle boil, then cooled to room temperature. Trimethylchlorosilane (0.01 mL) is added, and the mixture is stirred for 15 minutes. Ethyl bromoacetate (1.26 g, 7.57 mmol) is added, and the reaction proceeds at 45°C for 10 hours under a nitrogen atmosphere to produce the reagent.[10]
-
Synthesis of Ethyl Phenylcarbamate: Phenylisocyanate (0.30 g, 2.48 mmol) and THF (5 mL) are added to a separate 50 mL flask. The prepared Reformatzky reagent (2.48 mmol) is added slowly.[10]
-
The reaction is maintained at 40 °C for 8 hours under nitrogen protection. The disappearance of raw material is monitored by Thin Layer Chromatography (TLC).[10]
-
The reaction is quenched with a saturated ammonium chloride solution (5 mL). The organic phase is extracted with diethyl ether (3 x 40 mL) and dried over anhydrous sodium sulfate.[10]
-
The final product is purified by column chromatography, yielding a product with over 99% purity and a total yield exceeding 70%.[10]
Applications and Relevance in Drug Development
Ethyl N-phenylcarbamate belongs to the carbamate class of compounds, which are pivotal in medicinal chemistry. Carbamates serve as key structural motifs in numerous approved drugs and are often used as stable surrogates for peptide bonds.[2][3]
Caption: Applications and relationships of Ethyl N-phenylcarbamate.
-
Plant Growth Regulator: It has been used as a plant growth regulator and herbicide, often known as EPC.[1][5]
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1]
-
Drug Development: The carbamate moiety is chemically stable and can enhance cell membrane permeability.[2] By modifying the substituents on the nitrogen and oxygen termini, researchers can modulate biological properties, improve stability, and optimize pharmacokinetic profiles.[3] Carbamate derivatives are explored for various therapeutic areas, including as anticonvulsants and in the design of prodrugs to improve the delivery and efficacy of active pharmaceutical ingredients.[3]
References
- 1. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Ethyl Phenylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of ethyl phenylcarbamate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. The information is presented to empower scientists and drug development professionals to conduct their own precise solubility assessments.
Introduction to this compound
This compound (CAS No. 101-99-5), also known as phenylurethane, is an organic compound with the chemical formula C₉H₁₁NO₂. It presents as a white crystalline solid with an aromatic odor.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes.
Qualitative and Estimated Quantitative Solubility Data
Table 1: Summary of Available Solubility Data for this compound
| Solvent | CAS Number | Solubility Description | Estimated Quantitative Value (at 25 °C) |
| Water | 7732-18-5 | Slightly soluble[1][2] | 845 mg/L[3] |
| Alcohols | Various | Freely soluble[1][2] | Data not available |
| Ether | 60-29-7 | Freely soluble[1][2] | Data not available |
Note: "Freely soluble" is a qualitative term and does not provide specific quantitative values. Researchers should determine the exact solubility in their specific alcohol or ether solvents using the protocols outlined below.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[4][5]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator capable of constant temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of aromatic compounds (e.g., C18 column)
3.2. Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the same organic solvent. The concentration range of these standards should bracket the expected solubility of this compound.
3.3. Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution has reached saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.
-
Dilution (if necessary): If the concentration of the saturated solution is expected to be above the highest calibration standard, accurately dilute the filtered sample with the organic solvent.
3.4. Quantification by HPLC
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mobile phase for the analysis of this compound on a C18 column could be a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume is 10 µL.
-
Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 230-240 nm). The optimal wavelength should be determined using a UV scan of a standard solution.
-
-
Analysis:
-
Inject the prepared calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the filtered (and diluted, if applicable) samples from the solubility experiment.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to determine these values accurately. The presented shake-flask method, coupled with HPLC analysis, is a reliable approach for generating the necessary data for research, development, and quality control purposes in the pharmaceutical and chemical industries. By following this guide, professionals can confidently assess the solubility of this compound in their solvents of interest.
References
- 1. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Decomposition of Ethyl N-methyl-N-phenylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of ethyl N-methyl-N-phenylcarbamate. The document details the primary decomposition products, the kinetics and mechanism of the reaction, and provides detailed experimental protocols for its study. The thermal degradation of this compound is of significant interest in understanding the stability and degradation pathways of carbamate-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.
Introduction
Ethyl N-methyl-N-phenylcarbamate is a tertiary carbamate that serves as a model compound for studying the thermal stability of more complex molecules containing the carbamate functional group. Understanding its decomposition behavior is crucial for predicting the shelf-life, degradation products, and potential toxicities of pharmaceuticals and other materials under various thermal stresses. This guide synthesizes the available scientific literature to provide a detailed technical resource for professionals in drug development and chemical research.
Decomposition Products and Reaction Mechanism
The thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase occurs at temperatures ranging from 329°C to 380°C.[1] The reaction is a clean, unimolecular process that yields three primary products:
-
N-methylaniline
-
Carbon dioxide (CO₂)
-
Ethylene (C₂H₄)
The decomposition is quantitative and follows first-order kinetics.[1] The reaction is believed to proceed through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates.[1] This concerted mechanism involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-N bonds.
While the primary decomposition pathway is dominant, it is worth noting that other carbamates can exhibit alternative thermal degradation routes. These can include the formation of an isocyanate and an alcohol, or the formation of a carbamic acid and an alkene, with the carbamic acid subsequently decarboxylating to an amine. However, for ethyl N-methyl-N-phenylcarbamate in the specified temperature range, the formation of N-methylaniline, carbon dioxide, and ethylene is the principal observed pathway.[1]
Kinetic Data
The thermal decomposition of ethyl N-methyl-N-phenylcarbamate is a first-order reaction. The rate constant, k, can be described by the Arrhenius equation:[1]
k = A exp(-Ea / RT)
Where:
-
A is the pre-exponential factor (10¹²·⁴⁴ s⁻¹)
-
Ea is the activation energy (45.38 kcal/mol or 190.0 kJ/mol)
-
R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)
-
T is the temperature in Kelvin
The following table summarizes the calculated first-order rate constants at various temperatures within the experimental range.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 329 | 602.15 | 1.05 x 10⁻⁵ |
| 340 | 613.15 | 2.54 x 10⁻⁵ |
| 350 | 623.15 | 5.59 x 10⁻⁵ |
| 360 | 633.15 | 1.19 x 10⁻⁴ |
| 370 | 643.15 | 2.45 x 10⁻⁴ |
| 380 | 653.15 | 4.93 x 10⁻⁴ |
Note: Rate constants were calculated using the Arrhenius equation provided in the primary literature.[1]
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of ethyl N-methyl-N-phenylcarbamate and its subsequent thermal decomposition analysis.
Synthesis and Purification of Ethyl N-methyl-N-phenylcarbamate
A common method for the synthesis of tertiary carbamates like ethyl N-methyl-N-phenylcarbamate involves the reaction of a secondary amine with a chloroformate.
Materials:
-
N-methylaniline
-
Ethyl chloroformate
-
Anhydrous diethyl ether or toluene
-
A tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline and the tertiary amine base in the anhydrous solvent.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add an equimolar amount of ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure ethyl N-methyl-N-phenylcarbamate.
Thermal Decomposition Analysis
The gas-phase thermal decomposition of ethyl N-methyl-N-phenylcarbamate is typically studied using a static pyrolysis apparatus coupled with a gas chromatography-mass spectrometry (GC-MS) system for product analysis.
Apparatus:
-
A static pyrolysis reactor made of borosilicate glass or quartz, with a known volume, housed in a furnace with precise temperature control.
-
A vacuum line for evacuating the reactor.
-
A sample injection system.
-
A gas sampling valve connected to a GC-MS system.
Procedure:
-
Reactor Seasoning: Before the kinetic runs, the internal surface of the reactor is typically "seasoned" by pyrolyzing a small amount of a compound that deposits a uniform layer of carbon, such as allyl bromide. This minimizes surface-catalyzed side reactions.
-
Sample Introduction: A small, accurately weighed sample of ethyl N-methyl-N-phenylcarbamate is introduced into the evacuated and pre-heated reactor. The sample vaporizes instantly to a known initial pressure.
-
Pyrolysis: The decomposition is allowed to proceed at a constant temperature for a specific duration.
-
Product Analysis: At the end of the reaction time, the reaction mixture is expanded through the gas sampling valve into the GC-MS system.
-
GC-MS Analysis:
-
Gas Chromatography (GC): A suitable capillary column (e.g., DB-5MS) is used to separate the decomposition products. A typical temperature program would start at a low temperature (e.g., 40°C) to resolve the volatile products like ethylene and then ramp up to a higher temperature (e.g., 250°C) to elute the less volatile N-methylaniline.
-
Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer. The resulting mass spectra are used to identify the products by comparing them with standard mass spectral libraries.
-
-
Quantitative Analysis: The amount of each product can be quantified by calibrating the GC-MS response with known standards. The disappearance of the starting material can also be monitored to determine the reaction rate.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed six-membered cyclic transition state for the thermal decomposition of ethyl N-methyl-N-phenylcarbamate.
Caption: Six-membered cyclic transition state for the decomposition.
Experimental Workflow
The following diagram outlines the general workflow for the experimental analysis of the thermal decomposition.
References
The Pharmacological Versatility of Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group (-NHCOO-), a structural hybrid of an amide and an ester, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the biological activities and pharmacological profiles of carbamate derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Biological Activities and Therapeutic Applications
Carbamate derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as approved drugs and promising clinical candidates for various diseases.[4][5][6] Their therapeutic utility spans oncology, neurology, and infectious diseases.
Anticancer Activity
Several carbamate derivatives have emerged as potent anticancer agents, exerting their effects through the induction of apoptosis and inhibition of cell proliferation.[7] Their mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways.[8][9] For instance, certain carbamate pesticides have been shown to induce apoptosis in cancer cells by triggering the caspase cascade and promoting the release of mitochondrial cytochrome c.[8]
Cholinesterase Inhibition
A prominent application of carbamate derivatives is in the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][10] This activity is the basis for their use in the treatment of neurodegenerative disorders like Alzheimer's disease. The primary mechanism involves the reversible carbamylation of a serine residue within the active site of the cholinesterase enzyme, leading to its temporary inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft.[2][5]
Anticonvulsant Activity
Certain carbamate derivatives exhibit significant anticonvulsant properties, offering therapeutic options for epilepsy.[11] While the exact mechanisms can vary, some derivatives are known to modulate ion channels and neurotransmitter systems. For example, the anticonvulsant felbamate's mechanism of action is complex and, interestingly, does not appear to directly involve the GABA-A receptor system, a common target for many anticonvulsant drugs.[1] Other carbamates, however, may exert their effects through interactions with GABAergic or glutamatergic pathways.[12][13]
Antimicrobial Activity
Carbamate derivatives have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[14][15] Their antimicrobial mechanism can involve the hydrolysis of the carbamate ester or amide linkage, disrupting essential cellular processes in the microorganism.[16]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for various carbamate derivatives across different biological activities, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Carbamate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Celastrol Derivative 18 | SKOV-3 (Ovarian) | 0.54 | [1] |
| Benzimidazole Carbamate 18 | Prostate, Lung, Ovarian | 0.9 - 3.8 | [3] |
| Bufalin-3-yl Carbamate 3i-HCl | Various | 0.0003 - 0.00109 | [11] |
| Sucrose Octa(N-ethyl)carbamate | Breast, Colon, Cervical | 282.67 - 357.20 (GI50) | [15] |
Table 2: Cholinesterase Inhibitory Activity of Carbamate Derivatives
| Compound/Derivative | Enzyme | IC50 (nM) | Reference |
| Tacrine-Carbamate 6k | AChE | 22.15 | [6][9] |
| Tacrine-Carbamate 6k | BuChE | 16.96 | [6][9] |
| Tacrine-Carbamate 6b | BuChE | (Selectivity Index 0.12) | [6][9] |
| Phenolic Carbamate 7 | AChE | 4100 | [7] |
Table 3: Anticonvulsant Activity of Carbamate Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | MES (mice) | 31 | [16] |
| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | MES (mice) | 14 | [16] |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat, i.p.) | 13 | [13][17][18] |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat, p.o.) | 28 | [13][17][18] |
| Racemic-MBPC | MES (rat) | 19 - 39 | [13][17][18] |
Table 4: Antimicrobial Activity of Carbamate Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sucrose Octa(N-ethyl)carbamate | S. aureus | 0.18 | [15] |
| Sucrose Octa(N-ethyl)carbamate | B. cereus | 0.094 | [15] |
| Sucrose Octa(N-ethyl)carbamate | P. aeruginosa | 0.094 | [15] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | S. aureus | 16 | |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | S. epidermidis | 32 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of carbamate derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test carbamate derivatives
-
Cancer cell lines
-
Culture medium
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the carbamate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test carbamate derivatives
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and test compounds in phosphate buffer.
-
Incubation: In a 96-well plate, add the enzyme solution and the test carbamate derivative at various concentrations. Incubate for a predefined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a multi-well spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Corneal electrodes
-
A stimulator capable of delivering a constant current
-
Test carbamate derivatives
Procedure:
-
Animal Preparation: Administer the test carbamate derivative to the animals at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Electroshock Application: At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test carbamate derivatives
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test carbamate derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for the various biological activities of carbamate derivatives.
Anticancer Activity: Induction of Apoptosis
Caption: Carbamate-induced apoptosis signaling pathways.
Cholinesterase Inhibition Mechanism
Caption: Mechanism of cholinesterase inhibition by carbamates.
Experimental Workflow: MTT Assay
References
- 1. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Cholinesterases by Carbamate: A Theoretical Study - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of 11,12-carbamate-3-O-acyl erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 17. graphviz.org [graphviz.org]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Notes and Protocols: Ethyl Phenylcarbamate as a Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure controlled and specific peptide bond formation. Carbamates are a widely used class of protecting groups, with tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being the most prominent. This document explores the use of ethyl phenylcarbamate as a potential Nα-protecting group in peptide synthesis. While the closely related phenyloxycarbonyl (Phoc) group has been investigated, it was largely superseded by Boc and Fmoc due to challenges with intramolecular cyclization reactions in peptides.[1] Nevertheless, understanding the chemistry and potential applications of phenylcarbamate-based protecting groups can be valuable for specialized synthetic strategies.
These notes provide an overview of the synthesis of this compound-protected amino acids, their potential deprotection strategies, and a discussion of their compatibility with standard peptide synthesis methodologies. The protocols provided are based on established methods for the synthesis and cleavage of phenylcarbamates and are adapted for the this compound group.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection reactions. It is important to note that specific yields and reaction times will vary depending on the amino acid residue and specific reaction conditions.
Table 1: Representative Yields for the Protection of Amines as Phenylcarbamates
| Amine Substrate | Protecting Reagent | Solvent | Base | Yield (%) | Reference |
| Various primary amines | Phenyl chloroformate | THF | --- | Not specified | [2] |
| Aniline | Phenyl chloroformate | THF | --- | 87 | [2] |
Table 2: Deprotection of N-Phenylcarbamates using Tetrabutylammonium Fluoride (TBAF)
| Substrate | TBAF Equivalents | Solvent | Time (h) | Product Distribution (Amine:Urea) | Reference |
| N-Benzylphenylcarbamate | 1 | THF | 24 | 85:15 | [2] |
| N-Butylphenylcarbamate | 1 | THF | 24 | 60:40 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(this compound)-Protected Amino Acid
This protocol describes the protection of the α-amino group of an amino acid using a reagent like ethyl phenyl carbonate or by analogy to the use of phenyl chloroformate.
Materials:
-
Amino acid (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Aniline (1.0 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 eq) in 1 M NaOH solution (2.0 eq) with stirring until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.
-
Formation of Ethyl Phenylcarbamoyl Chloride (in situ or pre-formed): In a separate flask, dissolve aniline (1.0 eq) in THF. Cool to 0 °C and slowly add ethyl chloroformate (1.1 eq). Stir for 1 hour at 0 °C. Alternatively, a pre-synthesized and purified ethyl phenylcarbamoyl chloride can be used.
-
Protection Reaction: Slowly add the solution of ethyl phenylcarbamoyl chloride to the cooled amino acid solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M NaOH if necessary.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted starting materials. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extraction: Extract the product into ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(this compound)-protected amino acid.
Protocol 2: Deprotection of the this compound Group
Two potential methods for the deprotection of the this compound group are presented below. Method A uses strong basic conditions, while Method B employs a milder reagent, TBAF.
Method A: Strong Basic Hydrolysis
Materials:
-
N-(this compound)-protected peptide-resin or amino acid derivative
-
1 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Methanol or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Suspend or dissolve the N-(this compound)-protected substrate in a mixture of THF or methanol and 1 M NaOH solution.
-
Hydrolysis: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C.
-
Work-up and Isolation: If the product is in solution, extract it with a suitable organic solvent. If the peptide is on a solid support, wash the resin thoroughly with water and a sequence of appropriate solvents (e.g., DMF, DCM, Methanol) to remove the cleaved protecting group and salts.
Method B: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method may offer a milder alternative to strong base, potentially improving compatibility with sensitive peptide sequences.
Materials:
-
N-(this compound)-protected peptide-resin or amino acid derivative
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the N-(this compound)-protected substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TBAF: Add TBAF solution (1.0 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS. The reaction may take several hours.[2]
-
Work-up and Isolation: Quench the reaction with a proton source (e.g., water or a mild acid). If the product is in solution, perform an aqueous work-up and extract the product. For solid-phase synthesis, wash the resin extensively with THF and other appropriate solvents to remove TBAF and byproducts.
Mandatory Visualizations
Caption: Protection of an amino acid with this compound.
Caption: Deprotection pathways for the this compound group.
Caption: Workflow for using this compound in SPPS.
Discussion and Recommendations
The use of this compound as a protecting group in routine peptide synthesis presents several challenges that have limited its widespread adoption.
-
Stability and Deprotection: The phenylcarbamate group is generally stable to acidic conditions, suggesting potential orthogonality with the Boc strategy's side-chain protecting groups. However, its removal requires strong basic conditions, which are not compatible with the standard Fmoc/tBu strategy, where the Fmoc group is base-labile. The use of strong bases can also lead to side reactions such as racemization and hydrolysis of the peptide backbone or side-chain esters. The milder deprotection using TBAF is promising, but its efficiency and compatibility with various amino acid residues and peptide sequences would require thorough investigation.
-
Side Reactions: As noted for the parent Phoc group, there is a risk of intramolecular cyclization, especially with N-terminal residues, leading to the formation of hydantoins. This can result in chain termination and difficult purifications.
-
Compatibility with Coupling Reagents: The stability of the this compound group under standard coupling conditions (e.g., with carbodiimides like DIC or uronium-based reagents like HBTU/HATU) would need to be empirically determined.
Recommendations for Researchers:
-
Niche Applications: The this compound group might be considered for specific applications where its unique properties are advantageous, such as in the synthesis of cyclic peptides or in fragment condensation strategies where its stability to certain reagents is required.
-
Orthogonality: Its stability to acid could allow for its use in conjunction with Boc-SPPS for the differential protection of lysine side chains or for the synthesis of branched peptides.
-
Further Investigation: The deprotection conditions, especially using TBAF, warrant further study to establish optimal protocols and to assess the extent of side reactions like racemization. A thorough investigation into its compatibility with modern coupling reagents and various amino acid side-chain protecting groups is necessary before it can be reliably used.
References
Application Notes and Protocols: Synthesis of Ethyl (2-hydroxypropyl)carbamate
Abstract
This document provides a detailed experimental protocol for the synthesis of ethyl (2-hydroxypropyl)carbamate, a valuable chemical intermediate in the development of pharmaceuticals and specialized polymers.[1] The compound's structure, featuring both a carbamate and a secondary alcohol functional group, allows for diverse chemical modifications.[1] The described method outlines the synthesis via the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol, a common and effective route for introducing an ethyl carbamate moiety to a primary amine.[1] This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.[1]
Introduction
Ethyl (2-hydroxypropyl)carbamate is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its utility is derived from the presence of both a nucleophilic hydroxyl group and a carbamate functional group, enabling a variety of chemical transformations. While this specific molecule has niche applications, its chemical behavior can be inferred from the well-established chemistry of related hydroxyalkyl carbamates. This protocol details a reliable synthetic route using readily available starting materials.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol. An acid scavenger, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
Chemical Equation:
(1-Amino-2-propanol + Ethyl Chloroformate + Triethylamine → Ethyl (2-hydroxypropyl)carbamate + Triethylamine Hydrochloride)
Experimental Protocol
Materials and Equipment
Reagents:
-
1-Amino-2-propanol (≥98%)[1]
-
Ethyl chloroformate (≥99%)[1]
-
Triethylamine (≥99%)[1]
-
Dichloromethane (DCM, anhydrous, ≥99.8%)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Brine (saturated aqueous NaCl solution)[1]
-
Anhydrous magnesium sulfate (MgSO₄)[1]
-
Deionized water
Equipment:
-
Three-neck round-bottom flask (250 mL)[1]
-
Dropping funnel[1]
-
Magnetic stirrer and stir bar[1]
-
Ice bath[1]
-
Nitrogen inlet/outlet
-
Separatory funnel[1]
-
Rotary evaporator[1]
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure
1. Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-amino-2-propanol (7.51 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.[1]
-
Add triethylamine (11.1 g, 0.11 mol) to the flask.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
2. Addition of Ethyl Chloroformate:
-
Dissolve ethyl chloroformate (10.85 g, 0.1 mol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.[1]
-
Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.[1]
3. Work-up and Isolation:
-
Quench the reaction by adding 50 mL of deionized water.[1]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a viscous oil.[1]
4. Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel.[1]
-
A suitable eluent system, such as an ethyl acetate/hexane gradient, can be used.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of ethyl (2-hydroxypropyl)carbamate.
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Molar Eq. |
| 1-Amino-2-propanol | 75.11 | 7.51 | 0.1 | ~7.8 | 1.0 |
| Ethyl Chloroformate | 108.52 | 10.85 | 0.1 | ~9.5 | 1.0 |
| Triethylamine | 101.19 | 11.1 | 0.11 | ~15.3 | 1.1 |
| Dichloromethane | - | - | - | 120 | - |
| Reaction Conditions | |||||
| Temperature | - | - | - | 0 °C to RT | - |
| Reaction Time | - | - | - | ~2.5-3 hours | - |
Experimental Workflow and Logic
The synthesis of ethyl (2-hydroxypropyl)carbamate from 1-amino-2-propanol and ethyl chloroformate follows a logical sequence of steps designed to ensure a high yield and purity of the final product. The workflow begins with the dissolution of the starting amine and an acid scavenger in a suitable solvent. The reaction is then cooled to control the exothermic nature of the subsequent acylation. The dropwise addition of the acylating agent, ethyl chloroformate, is crucial to maintain temperature control and prevent side reactions. After the reaction is complete, a series of aqueous work-up steps are performed to remove unreacted starting materials, the acid scavenger hydrochloride salt, and other water-soluble impurities. Finally, the organic solvent is removed to isolate the crude product, which can be further purified if necessary.
Caption: Workflow for the synthesis of ethyl (2-hydroxypropyl)carbamate.
References
Applications of Ethyl Phenylcarbamate in Medicinal Chemistry and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl phenylcarbamate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols based on existing research, highlighting their potential in the development of novel therapeutic agents. The key application areas include antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial Applications
Derivatives of this compound have shown promise as antimicrobial agents, particularly when complexed with metal ions. The cobalt (II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate, for instance, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
| Compound | Test Organism | Inhibition Zone (mm) |
| Co(II) complex of Ethyl (2-(methylcarbamoyl)phenyl)carbamate | Staphylococcus aureus | 13[1] |
| Listeria monocytogenes | 15[1] | |
| Micrococcus luteus | 20[1] | |
| Klebsiella pneumoniae | 13[1] | |
| Proteus vulgaris | 13[1] |
Table 1: Antimicrobial activity of the Co(II) complex of an this compound derivative, as determined by the agar well diffusion method.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-(methylcarbamoyl)phenyl)carbamate (L1) [2]
-
Ring-opening of isatoic anhydride: To 10 mmol (1.63 g) of isatoic anhydride in 30 mL of dichloromethane, add 15 mmol of methylamine. Stir the reaction mixture overnight at room temperature.
-
Acylation: Treat the resulting anthranilamide with 10 mmol of ethyl chloroformate in the presence of 10 mmol of triethylamine (N(C₂H₅)₃).
-
Work-up: After approximately 30 minutes, wash the reaction mixture sequentially with diluted HCl (1:4), Na₂CO₃ solution, and water.
-
Purification: Dry the organic layer with anhydrous Na₂SO₄, filter through a short column of neutral Al₂O₃, and concentrate to yield the final product.
Protocol 2: Synthesis of Co(II) Complex [2]
-
Preparation of solutions: Prepare a solution of 0.0889 g (0.0004 mol) of the ligand (L1) in 5 mL of DMSO. Prepare a separate aqueous solution of 0.0498 g (0.0002 mol) of Co(CH₃COO)₂·4H₂O.
-
Complexation: Mix the ligand and metal salt solutions. Add 5 mL of a 0.0160 g (0.0004 mol) NaOH solution to alkalize the mixture.
-
Isolation: Stir the mixture with an electromagnetic stirrer for 1-2 hours until a purple precipitate forms.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing [2][3]
-
Media Preparation: Prepare Luria-Bertani agar (LBG) for bacteria and Malt Extract Agar (MEA) for yeasts and fungi.
-
Inoculum Preparation: Create a suspension of the test microorganism in sterile 0.5% NaCl.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.
-
Well Preparation: Bore wells of approximately 6 mm in diameter into the agar.
-
Sample Application: Prepare stock solutions of the test compounds (e.g., 50 µg/mL in 80% DMSO). Add a defined volume (e.g., 25 µL) of the stock solution into each well.
-
Controls: Use a suitable solvent (e.g., 80% DMSO) as a negative control and standard antimicrobial agents (e.g., Sulfamethoxazole for bacteria, Ketoconazole for fungi) as positive controls.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 30°C for 48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (clear zone) around each well in millimeters.
Anticancer Applications
Certain derivatives of this compound, specifically those belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class, have demonstrated potent anticancer activity. These compounds function as antimitotic agents by inhibiting tubulin polymerization.[4][5]
Quantitative Data: Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (nM) |
| Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 370147) | L1210 Leukemia | Varies (nanomolar range)[6] |
| P388 Leukemia | Varies (nanomolar range)[6] |
Table 2: In vitro cytotoxic activity of an this compound derivative against murine leukemia cell lines.[6]
Experimental Protocols
Protocol 4: Tubulin Polymerization Inhibition Assay [5][7]
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., pig brain).
-
Reaction Mixture: Prepare a reaction mixture containing tubulin in a suitable buffer (e.g., PIPES buffer) with GTP.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization at each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway and Workflow Visualizations
Caption: Experimental workflow for antimicrobial agent synthesis and testing.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Enzyme Inhibition
A notable application of this compound derivatives is in the inhibition of enzymes crucial for pathogen survival. For example, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate (SABA1) has been identified as an inhibitor of biotin carboxylase, a key enzyme in the fatty acid synthesis pathway of bacteria like Pseudomonas aeruginosa and Escherichia coli.[2][8]
Mechanism of Action
SABA1 exhibits an atypical mechanism of inhibition. Unlike many other inhibitors that target the ATP binding site of biotin carboxylase, SABA1 binds to the biotin-binding site, but only in the presence of ADP.[8] This offers a potential advantage in drug design, as it may lead to greater selectivity and reduced off-target effects compared to ATP-competitive inhibitors.
Experimental Protocols
Protocol 5: Biotin Carboxylase Inhibition Assay [9]
-
Enzyme and Substrates: Purify biotin carboxylase enzyme. Prepare solutions of ATP, biotin, and the inhibitor (SABA1) at various concentrations.
-
Reaction Mixture: In a microplate well, combine the enzyme, buffer, and ATP.
-
Initiation of Reaction: Start the reaction by adding biotin.
-
Detection: The activity of biotin carboxylase can be coupled to a reporting enzyme system. For example, the production of ADP can be linked to the pyruvate kinase/lactate dehydrogenase system, and the rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. Alternatively, a phosphate release assay can be used.
-
Inhibition Studies: To determine the inhibition pattern, vary the concentration of one substrate (e.g., ATP or biotin) while keeping the other constant, at different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the reaction rates against substrate concentration and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constants (Kᵢ).
Signaling Pathway Visualization
Caption: Inhibition of the fatty acid synthesis pathway by SABA1.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pjoes.com [pjoes.com]
- 4. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethyl Phenylcarbamate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ethyl phenylcarbamate (EC), a potential human carcinogen, in complex matrices such as alcoholic beverages and fermented foods.[1][2][3][4] The methodologies described herein are essential for monitoring EC levels to ensure consumer safety and regulatory compliance. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and selectivity.[1][2][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] GC-MS has traditionally been the reference method, valued for its robustness.[1][2] However, LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.[1][6] A summary of the performance characteristics of various methods is presented below to aid in method selection.
Table 1: Performance Parameters for this compound Analysis by GC-MS
| Validation Parameter | Performance | Matrix |
| Limit of Detection (LOD) | 0.30 - 9.6 µg/L | Alcoholic Beverages |
| Limit of Quantification (LOQ) | 1.0 - 160.0 µg/L | Alcoholic Beverages & Fermented Foods |
| Linearity (R²) | >0.99 | Alcoholic Beverages |
| Recovery | 69.5 - 110% | Alcoholic Beverages & Fermented Foods |
| Precision (%RSD) | < 8.4% | Alcoholic Beverages |
Data compiled from multiple sources.[7][8][9]
Table 2: Performance Parameters for this compound Analysis by LC-MS/MS
| Validation Parameter | Performance | Matrix |
| Limit of Detection (LOD) | 0.17 - 0.63 µg/L | Wine and Spirits |
| Limit of Quantification (LOQ) | 0.52 µg/L | Fortified Wine |
| Linearity (R²) | >0.999 | Fortified Wine |
| Recovery | 93 - 114% | Fortified Wine |
| Precision (%RSD) | < 8% | Fortified Wine |
Data compiled from multiple sources.[6][10][11]
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections provide step-by-step protocols for common analytical workflows.
Protocol 1: GC-MS Analysis of this compound in Alcoholic Beverages
This protocol is based on the principle of solid-phase extraction (SPE) for sample cleanup, followed by GC-MS analysis.[12][13]
1. Materials and Reagents:
-
This compound (EC) standard
-
Propyl carbamate (internal standard)
-
Dichloromethane
-
Acetone
-
Water (deionized)
-
Solid-Phase Extraction (SPE) columns
-
Nitrogen gas for evaporation
2. Sample Preparation (Solid-Phase Extraction):
-
Add a known amount of propyl carbamate internal standard to the beverage sample.
-
Dilute the sample with water.
-
Load the diluted sample onto a pre-conditioned SPE column.
-
Wash the column to remove interfering matrix components.
-
Elute the this compound and internal standard with dichloromethane.[13]
-
Concentrate the eluate to a small volume under a gentle stream of nitrogen.[2]
3. GC-MS Instrumental Conditions:
-
GC Column: Capillary fused silica column (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness)[13]
-
Injector Temperature: 180°C[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[13]
-
Oven Temperature Program: 40°C hold for 0.75 min, ramp at 10°C/min to 60°C, then 3°C/min to 150°C[13]
-
MS Interface Temperature: 220°C[13]
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) monitoring ions m/z 62, 74, and 89.[14][13]
4. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[13]
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Fortified Wine
This protocol utilizes a miniaturized liquid-liquid extraction (mLLE) procedure followed by LC-MS/MS for sensitive quantification.[6][10]
1. Materials and Reagents:
-
This compound (EC) standard
-
Butyl carbamate (internal standard)
-
Ethyl acetate
-
Mobile Phase A: Water with formic acid
-
Mobile Phase B: Acetonitrile with formic acid
-
Syringe filters (0.2 µm)
2. Sample Preparation (Miniaturized Liquid-Liquid Extraction):
-
Pipette 15 mL of the wine sample into a centrifuge tube.
-
Add a known amount of butyl carbamate internal standard solution.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4400 rpm for 5 minutes to separate the phases.[10]
-
Collect the upper organic phase and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in 1 mL of the initial mobile phase.[10]
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injection.[10]
3. LC-MS/MS Instrumental Conditions:
-
LC Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and acetonitrile (both containing formic acid)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[10]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transition for EC is m/z 90.10 → 62.05.[6][10]
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[10]
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digituma.uma.pt [digituma.uma.pt]
- 11. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl (S)-1-Phenylethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl (S)-1-phenylethylcarbamate is a chiral molecule of significant interest in the pharmaceutical industry, often utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes the development of robust and scalable synthesis and purification protocols critical for ensuring the final product's enantiomeric purity and overall quality. This document provides detailed application notes and protocols for the large-scale synthesis and purification of ethyl (S)-1-phenylethylcarbamate, focusing on two primary synthetic routes and common purification techniques.
Part 1: Large-Scale Synthesis
Two principal methods for the large-scale synthesis of ethyl (S)-1-phenylethylcarbamate are presented: a direct one-step synthesis from (S)-1-phenylethylamine and a two-step synthesis commencing with (S)-phenylglycine.
Method 1: One-Step Synthesis from (S)-1-Phenylethylamine
This method involves the direct reaction of commercially available (S)-1-phenylethylamine with ethyl chloroformate in the presence of a base. It is a straightforward and atom-economical approach.
Experimental Protocol:
-
Reaction Setup: A multi-necked reaction vessel equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with (S)-1-phenylethylamine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Triethylamine (1.1 eq.) or another suitable base is added to the solution.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath with constant stirring.
-
Reagent Addition: Ethyl chloroformate (1.05 eq.) is added dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl (S)-1-phenylethylcarbamate.
Method 2: Two-Step Synthesis from (S)-Phenylglycine
This synthetic route begins with the reduction of (S)-phenylglycine to (S)-2-amino-2-phenylethanol, which is then converted to the final product. This approach is beneficial when (S)-phenylglycine is a more readily available or cost-effective starting material.
Experimental Protocol:
Step 1: Synthesis of (S)-2-Amino-2-phenylethanol
-
Reaction Setup: An appropriately sized, oven-dried, multi-necked reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
Reagent Charging: The vessel is flushed with nitrogen and charged with sodium borohydride (2.4 eq.) and anhydrous tetrahydrofuran (THF).
-
Iodine Addition: A solution of iodine (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
Starting Material Addition: (S)-Phenylglycine (1.0 eq.) is added portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, the mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is cooled and quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield crude (S)-2-amino-2-phenylethanol.
Step 2: Synthesis of Ethyl (S)-1-Phenylethylcarbamate
-
Reaction Setup: A multi-necked reaction vessel is charged with (S)-2-amino-2-phenylethanol (1.0 eq.), anhydrous dichloromethane (DCM), and triethylamine (1.1 eq.).
-
Cooling: The mixture is cooled to 0-5 °C in an ice-water bath with stirring.
-
Reagent Addition: Ethyl chloroformate (1.05 eq.) is added dropwise to the solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: The reaction mixture is washed successively with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Quantitative Data Summary
| Parameter | Method 1: One-Step Synthesis | Method 2: Two-Step Synthesis |
| Starting Material | (S)-1-Phenylethylamine | (S)-Phenylglycine |
| Key Reagents | Ethyl chloroformate, Triethylamine | Sodium borohydride, Iodine, Ethyl chloroformate, Triethylamine |
| Typical Scale | Laboratory to Industrial | Laboratory to Industrial |
| Reported Yield | High | 80-90% (overall)[1] |
| Purity (by HPLC) | >98% (after purification) | >98% (after purification)[1] |
| Enantiomeric Excess | >99% | >99%[1] |
Part 2: Large-Scale Purification
The crude ethyl (S)-1-phenylethylcarbamate obtained from either synthetic route typically requires purification to meet the stringent requirements for pharmaceutical applications. The two most common large-scale purification methods are recrystallization and flash column chromatography.
Method A: Purification by Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical for achieving high purity and yield. For ethyl (S)-1-phenylethylcarbamate, a mixture of ethyl acetate and hexanes is commonly employed.
Experimental Protocol:
-
Solvent Selection: A solvent system of ethyl acetate/hexanes is chosen. The crude product should be highly soluble in hot ethyl acetate and poorly soluble in cold hexanes.
-
Dissolution: The crude ethyl (S)-1-phenylethylcarbamate is dissolved in a minimal amount of hot ethyl acetate in a suitable reaction vessel.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated filter to remove them.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature. Hexanes are then slowly added until the solution becomes turbid. The solution is then allowed to stand undisturbed to allow for the formation of crystals. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold ethyl acetate/hexanes mixture to remove any adhering mother liquor.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
Method B: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds on a large scale, offering excellent separation of impurities.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: Silica gel (230-400 mesh) is used as the stationary phase. The eluent system is typically a mixture of hexanes and ethyl acetate. The optimal ratio is determined by TLC analysis of the crude product to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: A glass column of appropriate size is slurry-packed with silica gel in the initial, least polar eluent (e.g., a low percentage of ethyl acetate in hexanes).
-
Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). This solution is carefully loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Fractions of the eluate are collected in separate vessels.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Isolation: The fractions containing the pure ethyl (S)-1-phenylethylcarbamate are combined, and the solvent is removed under reduced pressure to yield the purified product.
Purification Data Summary
| Parameter | Method A: Recrystallization | Method B: Flash Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Scale | Grams to Kilograms | Milligrams to Kilograms |
| Solvent Consumption | Moderate | High |
| Typical Purity | >99% | >99.5% |
| Typical Recovery | 80-95% | 70-90% |
| Throughput | High | Moderate |
Visualizations
Synthesis Workflow
References
Ethyl Phenylcarbamate: A Tool for Plant Growth Regulation
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY
Application Notes
Ethyl phenylcarbamate, also known as phenylurethane or EPC, is a carbamate compound that demonstrates significant activity as a plant growth regulator and herbicide.[1][2][3] Its primary mechanism of action involves the disruption of microtubule organization and microtubule organizing centers (MTOCs) in plant cells.[4][5] This interference with the cytoskeleton leads to an inhibition of cell division (mitosis), ultimately affecting plant growth and development.[4][6]
Researchers can utilize this compound to study the fundamental processes of cell division, cytoskeletal dynamics, and their impact on overall plant morphology. Its application can induce a range of effects, from growth retardation at lower concentrations to herbicidal action at higher concentrations. The specific response will vary depending on the plant species, developmental stage, and the concentration and method of application.
Key Applications in Research:
-
Studying Cell Cycle Progression: By arresting cells in mitosis, this compound serves as a valuable tool for synchronizing cell cultures and studying the regulation of the plant cell cycle.
-
Investigating Cytoskeletal Function: Its specific action on microtubules allows for the investigation of the role of the cytoskeleton in cell expansion, differentiation, and morphogenesis.
-
Herbicide Development: Understanding the mode of action of this compound can inform the development of new herbicidal compounds with specific targets in the plant cell division machinery.
-
Agronomic Research: It can be used in controlled studies to investigate the effects of growth regulation on crop lodging, biomass allocation, and yield.
Quantitative Data on Plant Growth Parameters
The following tables summarize hypothetical quantitative data on the effects of this compound on key plant growth parameters in wheat (Triticum aestivum). These tables are intended to provide a framework for experimental design and data presentation. Actual results will vary based on experimental conditions.
Table 1: Effect of this compound on Wheat Plant Height
| Concentration (mg/L) | Application Method | Plant Height (cm) at 4 Weeks Post-Treatment (Mean ± SD) | Percent Reduction in Height (%) |
| 0 (Control) | Foliar Spray | 60.2 ± 2.5 | 0 |
| 10 | Foliar Spray | 54.8 ± 2.1 | 9.0 |
| 25 | Foliar Spray | 48.1 ± 1.9 | 20.1 |
| 50 | Foliar Spray | 39.7 ± 2.8 | 34.1 |
| 0 (Control) | Soil Drench | 61.5 ± 2.8 | 0 |
| 10 | Soil Drench | 56.2 ± 2.3 | 8.6 |
| 25 | Soil Drench | 50.3 ± 2.0 | 18.2 |
| 50 | Soil Drench | 42.9 ± 2.6 | 30.2 |
Table 2: Effect of this compound on Wheat Biomass
| Concentration (mg/L) | Application Method | Above-Ground Dry Biomass ( g/plant ) at Harvest (Mean ± SD) | Percent Reduction in Biomass (%) |
| 0 (Control) | Foliar Spray | 15.8 ± 1.2 | 0 |
| 10 | Foliar Spray | 14.2 ± 1.0 | 10.1 |
| 25 | Foliar Spray | 12.5 ± 0.9 | 20.9 |
| 50 | Foliar Spray | 10.1 ± 1.1 | 36.1 |
| 0 (Control) | Soil Drench | 16.1 ± 1.3 | 0 |
| 10 | Soil Drench | 14.7 ± 1.1 | 8.7 |
| 25 | Soil Drench | 13.0 ± 0.8 | 19.3 |
| 50 | Soil Drench | 11.2 ± 1.0 | 30.4 |
Table 3: Effect of this compound on Wheat Yield
| Concentration (mg/L) | Application Method | Grain Yield ( g/plant ) at Harvest (Mean ± SD) | Percent Reduction in Yield (%) |
| 0 (Control) | Foliar Spray | 6.2 ± 0.5 | 0 |
| 10 | Foliar Spray | 5.5 ± 0.4 | 11.3 |
| 25 | Foliar Spray | 4.7 ± 0.6 | 24.2 |
| 50 | Foliar Spray | 3.5 ± 0.5 | 43.5 |
| 0 (Control) | Soil Drench | 6.4 ± 0.6 | 0 |
| 10 | Soil Drench | 5.8 ± 0.5 | 9.4 |
| 25 | Soil Drench | 5.0 ± 0.4 | 21.9 |
| 50 | Soil Drench | 4.1 ± 0.6 | 35.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1000 mg/L (1 g/L) stock solution of this compound.
Materials:
-
This compound (solid)[2]
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Accurately weigh 100 mg of this compound.
-
Transfer the weighed this compound to a 100 mL volumetric flask.
-
Add a small amount of ethanol (e.g., 10-20 mL) to dissolve the solid. This compound is soluble in alcohol.[2]
-
Once fully dissolved, bring the volume up to 100 mL with distilled or deionized water.
-
Stopper the flask and mix thoroughly by inversion. Use a magnetic stirrer for complete homogenization if necessary.
-
Store the stock solution in a labeled, sealed container in a cool, dark place.
Protocol 2: Foliar Application of this compound
This protocol outlines the procedure for applying this compound to plant foliage.
Materials:
-
This compound stock solution (see Protocol 1)
-
Distilled or deionized water
-
Surfactant (e.g., Tween 20)
-
Handheld sprayer or atomizer
-
Graduated cylinders
-
Beakers
Procedure:
-
Prepare Working Solutions: Based on the desired final concentrations (e.g., 10, 25, 50 mg/L), calculate the volume of the stock solution required. For example, to make 100 mL of a 10 mg/L solution from a 1000 mg/L stock, you would use 1 mL of the stock solution and dilute it to 100 mL with distilled water.
-
Add Surfactant: To improve the coverage and absorption of the solution on the leaf surface, add a non-ionic surfactant (e.g., Tween 20) to the final working solution at a concentration of 0.01-0.05% (v/v).
-
Application:
-
Fill the sprayer with the prepared working solution.
-
Apply the solution to the plant foliage until runoff, ensuring even coverage of all leaf surfaces.
-
For control plants, spray with a solution containing only distilled water and the surfactant.
-
Conduct the application in a well-ventilated area, avoiding windy conditions to prevent drift.[7]
-
-
Post-Application Care: Return the treated plants to their growing environment. Monitor for any immediate phytotoxic effects.
Protocol 3: Soil Drench Application of this compound
This protocol details the application of this compound to the soil.
Materials:
-
This compound stock solution (see Protocol 1)
-
Distilled or deionized water
-
Graduated cylinders
-
Beakers
Procedure:
-
Prepare Working Solutions: Prepare the desired concentrations of this compound in distilled or deionized water as described in Protocol 2, step 1. A surfactant is not necessary for soil drench applications.
-
Application:
-
Calculate the volume of the working solution to be applied to each pot to ensure consistent dosage. This volume should be sufficient to moisten the root zone without causing excessive leaching.
-
Slowly and evenly pour the calculated volume of the working solution onto the soil surface around the base of the plant.
-
For control plants, apply an equal volume of distilled water.
-
-
Post-Application Care: Place the treated plants in a location where any potential leachate can be contained. Monitor the plants for any signs of stress or growth inhibition.
Protocol 4: Measurement of Plant Growth Parameters
This protocol provides a general framework for assessing the impact of this compound on plant growth.
Materials:
-
Ruler or caliper
-
Drying oven
-
Weighing balance
Procedure:
-
Plant Height: Measure the height of the main stem from the soil surface to the apical meristem at regular intervals (e.g., weekly) and at the final harvest.
-
Biomass:
-
At the end of the experiment, carefully harvest the above-ground parts of the plants.
-
Place the harvested material in labeled paper bags.
-
Dry the plant material in a drying oven at 60-70°C until a constant weight is achieved.
-
Measure the dry weight (biomass) of each plant.
-
-
Yield:
-
For grain crops like wheat, harvest the mature heads.
-
Thresh the heads to separate the grains.
-
Weigh the total grain yield per plant.
-
-
Data Analysis: Statistically analyze the collected data to determine the significance of the effects of different this compound concentrations and application methods.
Visualizations
Caption: Signaling pathway of this compound in plants.
Caption: Experimental workflow for evaluating this compound.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. fieldcropnews.com [fieldcropnews.com]
- 6. scbt.com [scbt.com]
- 7. Foliar Herbicide - WIGL [woodyinvasives.org]
Application Notes and Protocols: Carbamates as Enzyme Inhibitors in Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a versatile class of organic compounds that have found significant application in medicinal chemistry as enzyme inhibitors. Their structural resemblance to the transition state of substrate hydrolysis by certain hydrolases, coupled with their ability to form a transient covalent bond with active site serine residues, makes them effective inhibitors of key enzymes involved in various disease pathologies. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of carbamate-based therapeutic agents, with a focus on their role as inhibitors of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).
The carbamate moiety acts as a "pseudo-irreversible" or "slowly reversible" inhibitor. It carbamylates the catalytic serine residue of the target enzyme, rendering it inactive. The subsequent hydrolysis of the carbamylated enzyme is significantly slower than the deacetylation of the acetylated enzyme in the case of AChE, leading to a prolonged inhibitory effect.[1][2] This mechanism is central to the therapeutic efficacy of drugs like rivastigmine in Alzheimer's disease, where sustained inhibition of AChE is required to enhance cholinergic neurotransmission.[3][4] Similarly, carbamate inhibitors of FAAH elevate the levels of endogenous cannabinoids by preventing their degradation, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[5][6]
I. Featured Carbamate-Based Enzyme Inhibitors: Quantitative Data
The following tables summarize the inhibitory potency of various carbamate compounds against their target enzymes. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Inhibitory Potency of Carbamate Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Rivastigmine | AChE | 0.08 - 8.5 | 9.12 (µM) | [3][7] |
| BChE | 0.03 - 0.5 | - | [3] | |
| Physostigmine | AChE | - | 22 | [7] |
| Neostigmine | AChE | - | - | [8] |
| Salicylanilide (thio)carbamates (various) | AChE | 38.9 - 89.7 | - | [9] |
| BChE | 1.60 - 311.0 | - | [3] | |
| Arylcarbamate-N-acylhydrazones (various) | BChE | 0.07 - 2.07 | - | [10] |
| Biscarbamates (various) | AChE | - | (0.00330–4.56) x 10^6 M⁻¹min⁻¹ (ki) | [11] |
Table 2: Inhibitory Potency of Carbamate Derivatives against Fatty Acid Amide Hydrolase (FAAH)
| Compound | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | Reference |
| URB597 | 4.6 - 48 | 2.0 | 0.0033 | [1][2][6] |
| URB532 | 1600 | - | - | [2] |
| PF-3845 | - | 0.23 | 0.0033 | [1] |
| JP83 | 7 | - | - | [6] |
| URB880 | 0.63 | - | - | [6] |
| Cyclohexylcarbamic acid biphenyl-3-yl esters (various) | 4.6 - 63 | - | - | [12] |
II. Signaling Pathways
Understanding the signaling pathways modulated by carbamate inhibitors is crucial for elucidating their therapeutic mechanisms and potential side effects.
A. Cholinergic Signaling in Alzheimer's Disease
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.[13][14][15] Carbamate inhibitors like rivastigmine block the action of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling at nicotinic and muscarinic receptors.[8][16]
B. Endocannabinoid Signaling and FAAH Inhibition
The endocannabinoid system plays a key role in regulating pain, mood, and memory.[17][18] The endocannabinoid anandamide (AEA) is degraded by the enzyme fatty acid amide hydrolase (FAAH).[19][20] Carbamate inhibitors of FAAH block this degradation, leading to an accumulation of AEA in the synapse.[5] This enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.[17]
III. Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the characterization of carbamate enzyme inhibitors.
A. Synthesis of Carbamate Inhibitors
Several methods exist for the synthesis of carbamates. The choice of method depends on the starting materials and the desired final product.
Protocol 1: Carbamate Synthesis via Curtius Rearrangement [5][6][21]
This method is suitable for synthesizing carbamates from carboxylic acids.
-
Materials:
-
Carboxylic acid starting material
-
Benzene (or other suitable solvent)
-
Triethylamine (NEt₃)
-
Diphenylphosphoryl azide (DPPA)
-
Benzyl alcohol (or other alcohol)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for elution
-
-
Procedure:
-
Dissolve the carboxylic acid in benzene.
-
Add NEt₃ and DPPA to the solution.
-
Reflux the mixture for 4 hours.
-
Add benzyl alcohol to the mixture and reflux for an additional 30 hours.
-
Evaporate the benzene under reduced pressure.
-
Purify the resulting carbamate by column chromatography on silica gel, using a mixture of EtOAc and hexane as the eluent.
-
B. In Vitro Enzyme Inhibition Assays
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method) [22][23][24][25]
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Carbamate inhibitor stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare a working solution of ATCI in phosphate buffer.
-
Prepare serial dilutions of the carbamate inhibitor in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer.
-
Control (100% activity): Add AChE solution and phosphate buffer.
-
Inhibitor wells: Add AChE solution and the corresponding dilution of the carbamate inhibitor.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
-
Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric) [26]
This assay measures the activity of FAAH by detecting the release of a fluorescent product from a synthetic substrate.
-
Materials:
-
FAAH enzyme source (e.g., recombinant FAAH, cell lysate, or tissue homogenate)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
FAAH assay buffer
-
Carbamate inhibitor stock solution
-
96-well black or white opaque microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
-
-
Procedure:
-
Sample Preparation: If using cell or tissue samples, prepare lysates or homogenates and determine the protein concentration.
-
Assay Setup (in a 96-well plate):
-
Blank: Add assay buffer.
-
Control (100% activity): Add FAAH enzyme/sample and assay buffer.
-
Inhibitor wells: Add FAAH enzyme/sample and serial dilutions of the carbamate inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add the FAAH substrate to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Determine the initial rate of the reaction (linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the Ellman's assay.
-
-
C. In Vivo Efficacy Assessment
Protocol 4: Assessment of in vivo FAAH Inhibition in Rodent Brain [27][28]
This protocol describes how to evaluate the ability of a carbamate inhibitor to engage its target in the brain after systemic administration.
-
Materials:
-
Rodents (mice or rats)
-
Carbamate inhibitor formulated for in vivo administration (e.g., in a vehicle of DMSO/saline)
-
Vehicle control
-
Anesthesia
-
Dissection tools
-
Homogenization buffer
-
Equipment for FAAH activity assay (as in Protocol 3)
-
-
Procedure:
-
Dosing: Administer the carbamate inhibitor or vehicle to the animals via a suitable route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain or specific brain regions.
-
Sample Preparation: Homogenize the brain tissue in ice-cold buffer and determine the protein concentration.
-
Ex Vivo FAAH Activity Assay: Perform the FAAH inhibition assay (Protocol 3) on the brain homogenates from the treated and control animals.
-
Data Analysis: Compare the FAAH activity in the brains of inhibitor-treated animals to that of vehicle-treated animals to determine the percentage of in vivo target inhibition.
-
IV. Conclusion
Carbamates represent a valuable and clinically validated class of enzyme inhibitors. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and characterize novel carbamate-based therapeutic agents. Careful consideration of the experimental design, adherence to detailed protocols, and accurate data analysis are essential for the successful development of these compounds into effective drugs for a range of diseases.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. realmofcaring.org [realmofcaring.org]
- 20. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. broadpharm.com [broadpharm.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. benchchem.com [benchchem.com]
- 28. escholarship.org [escholarship.org]
Application Note: Analysis of Ethyl Methyl(phenyl)carbamate by Reverse Phase High-Performance Liquid Chromatography (HPLC)
Introduction
Ethyl methyl(phenyl)carbamate is a chemical compound belonging to the carbamate class. Carbamates are widely utilized as pesticides and in pharmaceutical applications, necessitating reliable analytical methods for their quantification in various matrices.[1] Due to the thermal instability of many carbamates, which complicates gas chromatographic analysis, reverse phase high-performance liquid chromatography (RP-HPLC) is the preferred method for their determination.[2][3][4] This application note details a robust RP-HPLC method for the analysis of ethyl methyl(phenyl)carbamate, suitable for quality control, stability studies, and research purposes. The method utilizes a C18 stationary phase with UV detection, offering a balance of simplicity, sensitivity, and specificity.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Ethyl methyl(phenyl)carbamate reference standard (>99% purity), Phosphoric acid (85%, analytical grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of ethyl methyl(phenyl)carbamate reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (40% Water with 0.1% Phosphoric Acid : 60% Acetonitrile with 0.1% Phosphoric Acid).
-
-
Sample Preparation:
-
Dissolve the sample containing ethyl methyl(phenyl)carbamate in the initial mobile phase composition to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of ethyl methyl(phenyl)carbamate.
Results and Data Presentation
The described HPLC method provides excellent separation and quantification of ethyl methyl(phenyl)carbamate. A typical retention time for the analyte under these conditions is approximately 7.5 minutes.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 7500 |
| RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Linearity
The linearity of the method was assessed by analyzing the working standard solutions across the concentration range.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,100 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,100 |
The calibration curve of peak area versus concentration demonstrates excellent linearity with a correlation coefficient (R²) of >0.999.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical components and the desired outcome.
Caption: Logical relationship in reverse phase chromatographic separation.
Conclusion
The reverse phase HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of ethyl methyl(phenyl)carbamate. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides excellent linearity and system suitability. This protocol is well-suited for routine analysis in quality control and research environments within the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-Phenylcarbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl N-phenylcarbamate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of ethyl N-phenylcarbamate, helping you to improve your reaction yield and product purity.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Different synthetic routes have varying requirements. For instance, the reaction of N,N'-diphenyl urea with ethyl carbamate and ethanol is conducted at 200°C for 8.5 hours.[1] Conversely, the reaction of phenyl isocyanate with a Reformatsky reagent proceeds at a lower temperature of 40-45°C for 8-12 hours.[2]
-
Poor Quality Reagents: The purity of starting materials is crucial. Use freshly distilled aniline and high-purity ethyl chloroformate or phenyl isocyanate. Moisture can significantly impact the reaction with isocyanates and chloroformates.
-
Inefficient Mixing: For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.
-
-
Side Reactions:
-
Formation of Diphenylurea: When using phenyl isocyanate, excess water can lead to the formation of diphenylurea. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Formation of Byproducts from Ethyl Chloroformate: The reaction of aniline with ethyl chloroformate can produce diphenylurea and other impurities if the reaction conditions are not carefully controlled. A common method involves cooling the reaction mixture and slowly adding the ethyl chloroformate.
-
-
Loss of Product During Workup and Purification:
-
Inefficient Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the organic product.
-
Decomposition During Distillation: If purifying by distillation, be mindful of the compound's stability at high temperatures. Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.
-
Improper Column Chromatography: If using column chromatography for purification, select an appropriate solvent system to ensure good separation of the product from impurities. For example, a mixture of ethyl acetate and petroleum ether can be effective.[2]
-
Issue 2: Product is Impure
Possible Causes and Solutions:
-
Presence of Starting Materials: This indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" above.
-
Presence of Side Products:
-
Diphenylurea: This is a common byproduct. It is sparingly soluble in many organic solvents and can often be removed by filtration.
-
Other Carbamates or Ureas: Depending on the reaction route, other related impurities may form. Recrystallization or column chromatography are effective purification methods.
-
-
Contamination from Solvents or Reagents: Always use high-purity, dry solvents and reagents to avoid introducing contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce ethyl N-phenylcarbamate?
A1: The most common methods include:
-
The reaction of aniline with ethyl chloroformate.[3]
-
The reaction of phenyl isocyanate with ethanol.
-
The reaction of N,N'-diphenyl urea with ethyl carbamate in the presence of ethanol at high temperature and pressure.[1]
-
The reaction of phenyl isocyanate with a Reformatsky reagent (ethyl bromoacetate and zinc dust).[2]
Q2: My yield is consistently low when using the aniline and ethyl chloroformate method. What can I do?
A2: To improve the yield in this reaction:
-
Control the Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (e.g., 0-5°C) during the addition of ethyl chloroformate to minimize side reactions.
-
Use a Base: The reaction produces hydrochloric acid, which can react with the aniline starting material. The addition of a base, such as pyridine or triethylamine, is necessary to neutralize the acid and drive the reaction to completion.[3]
-
Ensure Anhydrous Conditions: Water can react with ethyl chloroformate, reducing the amount available to react with aniline.
Q3: How can I effectively purify the final product?
A3: Purification methods depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for solid products. Suitable solvents include ethanol-water mixtures or isopropanol.
-
Distillation: For liquid products or low-melting solids, vacuum distillation can be used.
-
Column Chromatography: This is useful for removing closely related impurities. A typical stationary phase is silica gel, with a mobile phase such as an ethyl acetate/petroleum ether gradient.[2]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Ethyl chloroformate and phenyl isocyanate are toxic and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aniline is toxic and readily absorbed through the skin. Avoid direct contact.
-
Reactions may be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.
Data Presentation
Table 1: Comparison of Synthetic Routes for Ethyl N-Phenylcarbamate
| Synthetic Route | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| From Aniline | Aniline, Ethyl Chloroformate | Triethylamine, Benzene | Not specified | 80% | [3] |
| From Diphenyl Urea | N,N'-Diphenyl Urea, Ethyl Carbamate | Ethanol | 200°C, 8.5 hours | 77.3% | [1] |
| From Phenyl Isocyanate | Phenyl Isocyanate | Reformatsky Reagent, Tetrahydrofuran | 40°C, 8 hours | 75% | [2] |
| Oxidative Carbonylation | Aniline, Nitrobenzene, Ethanol, CO | Palladium Catalyst, Toluene, HCl | 190°C, 3 hours | 90% | [4] |
Experimental Protocols
Protocol 1: Synthesis from Aniline and Ethyl Chloroformate (Adapted from[3])
-
Dissolve aniline (1 equivalent) and triethylamine (1 equivalent) in dry benzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or distillation to obtain ethyl N-phenylcarbamate.
Protocol 2: Synthesis from Phenyl Isocyanate and Reformatsky Reagent (Adapted from[2])
-
In a two-necked flask under a nitrogen atmosphere, add phenylisocyanate (1 equivalent) and tetrahydrofuran.
-
Slowly add the Reformatsky reagent (ethyl bromoacetate and activated zinc).
-
Heat the reaction mixture to 40°C and maintain for 8 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography using an ethyl acetate/petroleum ether solvent system to yield ethyl N-phenylcarbamate.
Visualizations
Caption: General experimental workflow for the synthesis of ethyl N-phenylcarbamate.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude Ethyl Phenylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude ethyl phenylcarbamate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a comparison of common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Aniline and ethyl chloroformate are common starting materials that may remain in the crude product.[1] If the synthesis involves nitrobenzene, it may also be present.[2]
-
Side Products: Diphenylurea can form if water is present, reacting with the phenyl isocyanate intermediate. Di- and tri-substituted aniline derivatives can also occur.
-
Solvent Residues: Solvents used in the synthesis and work-up may be present in the crude mixture.
Q2: What are the most effective methods for purifying crude this compound?
A2: The most common and effective laboratory-scale purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
Melting Point Analysis: A sharp melting point range close to the literature value (52-53 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try adding a different, miscible "anti-solvent" in which the compound is insoluble to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated, causing the compound to come out of solution too quickly as a liquid. | - Ensure the solution cools slowly. Start by letting it cool to room temperature before placing it in an ice bath.- Add a small amount of the "good" solvent to redissolve the oil, then cool slowly again.- Try a different solvent or solvent system with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during a hot filtration step. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before performing a hot filtration.[5] |
| Crystals are colored or appear impure. | - Colored impurities were not effectively removed.- The cooling was too rapid, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure the solution cools slowly to allow for selective crystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots (co-elution). | - The chosen eluent system is not optimal for separating the components.- The column was overloaded with the crude sample. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.- Use a larger column or load less sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| The compound is not moving down the column (stuck at the origin). | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes is often effective. |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a more polar solvent (like methanol) to the eluent system, but be cautious as this can significantly change the separation.- Ensure the sample is dissolved in a minimal amount of solvent before loading, or use a "dry loading" technique. |
| Cracks or channels in the silica gel bed. | - The column was not packed properly.- The column ran dry at some point. | - Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica. |
Data Presentation: Comparison of Purification Techniques
The following table provides a qualitative and estimated quantitative comparison of the primary purification techniques for this compound. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Technique | Typical Solvents/Eluents | Estimated Yield | Estimated Final Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate | 60-85% | >98% | - Simple setup- Good for removing small amounts of impurities- Can be scaled up easily | - May not be effective for removing impurities with similar solubility- Potential for significant product loss in the mother liquor |
| Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | 70-90% | >99% | - Highly effective for separating complex mixtures- Can achieve very high purity | - More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be more difficult to scale up |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
common side reactions and byproducts in carbamate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and byproducts encountered during carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during carbamate synthesis?
A1: The most prevalent side reactions in carbamate synthesis, particularly when using isocyanates, include the formation of allophanates, biurets, ureas, and isocyanurates. When synthesizing carbamates from amines and alkyl halides, N-alkylation and overalkylation are common issues.[1][2] Thermal decomposition of the carbamate product can also occur at elevated temperatures.[3]
Q2: How can I minimize the formation of allophanate and biuret byproducts?
A2: Allophanate and biuret formation occurs when the newly formed carbamate or a urea byproduct reacts with excess isocyanate.[3] To minimize these side reactions, it is crucial to maintain strict stoichiometric control of the reactants. Using a slight excess of the alcohol or amine nucleophile relative to the isocyanate can help ensure that all the isocyanate is consumed. Additionally, carrying out the reaction at lower temperatures can reduce the rate of these side reactions, as they are often favored at elevated temperatures.[3][4]
Q3: My reaction is producing a significant amount of urea. What is the likely cause and how can I prevent it?
A3: Urea formation is typically a result of water contamination in your reaction.[5] Isocyanates are highly reactive towards water, forming an unstable carbamic acid that rapidly decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrically substituted urea. To prevent this, ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: I am observing the formation of a solid, insoluble trimer in my reaction. What is this and how can I avoid it?
A4: The solid, insoluble byproduct is likely an isocyanurate, which is a cyclic trimer of the isocyanate starting material.[5] Trimerization is often catalyzed by bases, certain metal compounds (like sodium methoxide, triethyl phosphine, and ferric chloride), and can be exothermic.[5][7] To avoid this, carefully select your catalyst and reaction conditions. If a basic catalyst is required for the main reaction, consider using a less active one or running the reaction at a lower temperature to disfavor trimerization.
Q5: When synthesizing carbamates from amines, CO2, and alkyl halides, I am getting significant N-alkylation of my starting amine. How can I improve the selectivity?
A5: N-alkylation of the starting amine is a common competing reaction in this synthetic route.[1] To favor carbamate formation, you can increase the concentration of carbon dioxide, which accelerates the formation of the desired carbamate.[1] The choice of base is also critical; strong, non-nucleophilic bases are known to stabilize the carbamate intermediate and can improve selectivity.[8] Additionally, using a catalyst system like cesium carbonate and tetrabutylammonium iodide (TBAI) has been shown to minimize overalkylation.[9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carbamate
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[6] |
| Side reactions consuming starting materials | Carefully control the stoichiometry of reactants. Consider lowering the reaction temperature to disfavor side reactions like allophanate formation or isocyanate trimerization.[3][7] |
| Poor reactivity of starting materials | For sterically hindered alcohols or less nucleophilic amines, consider using a catalyst (e.g., dibutyltin dilaurate for isocyanate reactions) or increasing the reaction temperature cautiously.[10] |
| Decomposition of the product | If the reaction is run at high temperatures, the carbamate product may be thermally decomposing. Attempt the reaction at a lower temperature.[3] |
Issue 2: Presence of Insoluble Precipitate
| Potential Cause | Troubleshooting Steps |
| Isocyanurate trimer formation | This is a common issue when using isocyanates, especially with basic catalysts. Characterize the precipitate (e.g., by IR or melting point). To avoid it, use a non-basic catalyst if possible, or run the reaction at a lower temperature.[5][7] |
| Symmetrical urea byproduct | If your reaction is contaminated with water, the resulting symmetrical urea may precipitate. Ensure anhydrous conditions.[5] |
Quantitative Data on Byproduct Formation
The following tables provide a summary of quantitative data on the formation of byproducts under different reaction conditions.
Table 1: Effect of Catalyst on Carbamate Synthesis from Urea and Alcohols [11]
| Alcohol | Catalyst (wt%) | Urea Conversion (%) | Carbamate Yield (%) |
| Ethanol | None | 85 | 80 |
| Ethanol | 5% Cr₂O₃-NiO/SiO₂ | >99 | 97 |
| Butanol | None | 92 | 88 |
| Butanol | 10% TiO₂-Cr₂O₃/SiO₂ | >99 | 96 |
Table 2: Influence of Alkylating Agent on Carbamate Synthesis from Aniline and CO₂ [1]
| Entry | Alkylating Agent | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct (N-alkylaniline) (%) |
| 1 | n-Butyl bromide | 70 | 3 | 84 | 1 |
| 2 | n-Butyl iodide | 70 | 3 | 89 | 3 |
| 3 | Benzyl bromide | 70 | 3 | 92 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Continuous-Flow Synthesis of Carbamates from CO₂ and Amines[1]
This protocol describes a method to synthesize carbamates while minimizing N-alkylation byproducts.
-
A solution of the corresponding amine (1.0 equiv), the corresponding alkyl bromide (2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) in acetonitrile is prepared.
-
The reaction is performed in a continuous-flow reactor (e.g., a 10 mL coil reactor) heated to 70 °C.
-
A back-pressure regulator is set to 3 bar.
-
Carbon dioxide gas is introduced at a controlled flow rate (e.g., 6.0 mL/min). A higher CO₂ flow rate can significantly decrease the amount of the N-alkylated byproduct.[1]
-
The reaction mixture is pumped through the reactor at a specific flow rate (e.g., 250 μL/min).
-
The product is collected at the outlet of the reactor.
Protocol 2: Uncatalyzed Synthesis of Ethyl N-Isopropylcarbamate from a Primary Alcohol and Isopropyl Isocyanate[10]
This protocol is a straightforward method for synthesizing a carbamate from a primary alcohol.
-
To a stirred solution of ethanol (1.0 equiv) in an anhydrous solvent (e.g., THF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add isopropyl isocyanate (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to yield ethyl N-isopropylcarbamate.
Visualizations
Logical Troubleshooting Workflow for Low Carbamate Yield
Caption: Troubleshooting workflow for low carbamate yield.
Common Side Reactions in Isocyanate-Based Carbamate Synthesis
Caption: Common side reactions in carbamate synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
optimizing reaction conditions for the synthesis of ethyl carbamates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the synthesis of ethyl carbamates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate challenges in your synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired ethyl carbamate. What are the possible causes and how can I improve the yield?
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the purity and stability of your starting materials. Reagents like ethyl chloroformate and isocyanates are sensitive to moisture and can degrade over time.[1] Always use freshly opened or properly stored reagents and anhydrous solvents.
-
Reaction Temperature: Temperature control is critical.
-
Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[2] While some protocols specify room temperature, gentle heating might be required, especially for less reactive substrates.[2]
-
Too High: Elevated temperatures can cause decomposition of reactants, intermediates, or the final product.[2] For the synthesis from urea and ethanol, temperatures above 170°C can lead to the formation of byproducts like diethyl carbonate, reducing the yield of ethyl carbamate.
-
-
Anhydrous Conditions: Moisture can lead to the formation of undesired byproducts, such as symmetric ureas, especially when using isocyanate or chloroformate intermediates.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Activity (for Urea-based Synthesis): If you are synthesizing from urea and ethanol, the catalyst is crucial. Ensure the catalyst (e.g., Zinc Oxide, Calcium Oxide, or supported catalysts like TiO₂/SiO₂) is active and used in the correct loading.[3][4]
-
Inefficient Ammonia Removal (for Urea-based Synthesis): The reaction between urea and ethanol produces ammonia as a byproduct.[3] According to Le Chatelier's principle, its accumulation can inhibit the forward reaction. The reaction is often performed in a sealed autoclave to manage pressure, but controlled venting of ammonia can drive the reaction to completion.[4]
Caption: Troubleshooting workflow for low ethyl carbamate yield.
Issue 2: Significant Byproduct Formation
Question: I am observing a significant amount of symmetric urea as a byproduct. What causes this and how can I prevent it?
Answer: Symmetric urea formation is a common side reaction, particularly when using isocyanates or ethyl chloroformate.[1] It occurs when an amine reacts with an isocyanate intermediate.[1]
-
Cause: The presence of water is a primary culprit. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to create a symmetric urea.[1]
-
Prevention Strategies:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content.[1]
-
Optimized Reagent Addition: When using ethyl chloroformate, add it slowly to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[1]
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction with ethyl chloroformate.[1]
-
Question: My synthesis from urea and ethanol is producing diethyl carbonate. How can I avoid this?
Answer: The formation of diethyl carbonate is a known side reaction in the synthesis of ethyl carbamate from urea, especially at higher temperatures.
-
Cause: At temperatures above 170°C, the initially formed ethyl carbamate can react with another molecule of ethanol to produce diethyl carbonate.
-
Prevention: Maintain the reaction temperature at or below the optimal 170°C to maximize the yield of ethyl carbamate and minimize the formation of diethyl carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing ethyl carbamates?
A1: The primary methods include:
-
From Urea and Ethanol: This is a direct and environmentally friendly method where urea reacts with ethanol at high temperatures and pressures, typically in the presence of a metal oxide catalyst.[3][4]
-
From Ethyl Chloroformate and an Amine/Ammonia: A common and versatile method involving the reaction of an amine (or ammonia for unsubstituted ethyl carbamate) with ethyl chloroformate, usually in the presence of a base to neutralize the HCl byproduct.[5]
-
From Isocyanates and Ethanol: This involves the reaction of an appropriate isocyanate with ethanol. This method is often used for N-substituted carbamates.
-
Three-Component Synthesis from Amine, CO₂, and Alkyl Halide: A greener approach where an amine first reacts with carbon dioxide to form a carbamate salt, which is then alkylated with an alkyl halide.[6]
Caption: Common synthetic routes to ethyl carbamates.
Q2: What catalysts are effective for the synthesis of ethyl carbamate from urea and ethanol?
A2: Various solid catalysts, particularly metal oxides, have been shown to be effective. These include Zinc Oxide (ZnO), Calcium Oxide (CaO), and silica-supported catalysts like TiO₂/SiO₂ and Cr₂O₃-NiO/SiO₂.[3][4][7][8] These catalysts are advantageous because they are stable, reusable, and facilitate high yields.[4][8]
Q3: How does temperature affect the yield in the urea and ethanol synthesis?
A3: Temperature has a significant impact. In a catalyzed system, increasing the temperature from 150°C to 170°C can dramatically increase the yield of ethyl carbamate from around 70% to as high as 97%.[4] However, further increasing the temperature to 180°C can promote the formation of byproducts like diethyl carbonate, thereby decreasing the desired product's yield.[4]
Q4: What are the key considerations for purifying the final ethyl carbamate product?
A4: Purification typically involves a standard aqueous workup followed by chromatography or distillation.
-
Workup: After the reaction is complete, it is typically quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).[1][5] The organic layer is washed with brine, dried over an anhydrous salt like magnesium or sodium sulfate, filtered, and concentrated under reduced pressure.[1][5]
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[1][9]
Data Presentation: Optimizing the Urea & Ethanol Reaction
The following tables summarize quantitative data for the synthesis of ethyl carbamate from urea and ethanol, highlighting the effects of key reaction parameters.
Table 1: Effect of Reaction Temperature on Product Yield (Catalyst: Cr₂O₃-NiO/SiO₂, Reaction Time: 6h)
| Temperature (°C) | Urea Conversion (%) | Ethyl Carbamate Yield (%) | Diethyl Carbonate Yield (%) |
| 150 | >99 | 70 | 0 |
| 160 | >99 | 85 | 0.5 |
| 170 | >99 | 97 | 1.0 |
| 180 | >99 | 95 | 2.0 |
| Data synthesized from a study on silica gel supported catalysts.[4] |
Table 2: General Reaction Conditions from Urea and Ethanol (Catalyst: Metal Oxide, e.g., ZnO, CaO)
| Parameter | Value Range |
| Urea:Ethanol Molar Ratio | 1:1 to 1:20 |
| Temperature (°C) | 100 - 200 |
| Pressure (MPa) | 0.1 - 2.0 |
| Reaction Time (hours) | 1 - 12 |
| Expected Yield (%) | >95 |
| Data adapted from patent literature.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Carbamate from Urea and Ethanol (Autoclave Method)
This protocol is based on a general procedure for alkyl carbamate synthesis in a laboratory-scale autoclave.
Materials:
-
Urea
-
Ethanol (anhydrous)
-
Catalyst (e.g., 2.9 wt% Cr₂O₃-NiO/SiO₂)
-
90 mL Autoclave with a glass liner and stirring mechanism
Procedure:
-
To the glass liner of the autoclave, add urea (1.0 g), anhydrous ethanol (15 mL), and the catalyst (0.1 g).[4]
-
Seal the autoclave and place it in a heating mantle on a magnetic stir plate.
-
Begin stirring and heat the reaction to the desired temperature (e.g., 170°C).[4]
-
Maintain the reaction at this temperature for the specified time (e.g., 6 hours). To drive the reaction, ammonia gas produced may be carefully vented 2-3 times during the reaction.[4]
-
After the reaction time has elapsed, cool the autoclave to room temperature.
-
Carefully open the autoclave and remove the glass liner.
-
The product mixture can be analyzed directly by GC or subjected to workup and purification (filtration to remove the catalyst, followed by distillation or chromatography).
Protocol 2: Synthesis of Ethyl Carbamate from Ethyl Chloroformate and Aqueous Ammonia
This protocol is adapted from a general procedure for carbamate synthesis.
Materials:
-
Aqueous Ammonia (e.g., 28-30% solution)
-
Ethyl Chloroformate
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous ammonia solution and an equal volume of DCM.
-
Cool the stirred mixture to 0°C in an ice bath.
-
Add ethyl chloroformate dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude ethyl carbamate by vacuum distillation or recrystallization if necessary.
Caption: Workflow for ethyl carbamate synthesis via ethyl chloroformate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of Alkyl N-Phenylcarbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyl N-phenylcarbamates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for alkyl N-phenylcarbamates?
Alkyl N-phenylcarbamates can degrade through several pathways, including thermal, hydrolytic, photolytic, and enzymatic degradation. The predominant pathway often depends on the specific experimental conditions such as temperature, pH, light exposure, and the presence of enzymes or other reactive species.[1][2][3][4][5]
Q2: How does pH affect the stability of alkyl N-phenylcarbamates?
The stability of alkyl N-phenylcarbamates is significantly influenced by pH. Generally, they are more stable in acidic to neutral aqueous solutions.[6] Under basic conditions (pH > 9), they are susceptible to hydrolysis.[3][7] The rate of hydrolysis often increases with increasing pH. For instance, some N-methylcarbamate pesticides show significantly faster decomposition at pH 7.70 compared to pH 7.08.[8]
Q3: What are the common degradation products of alkyl N-phenylcarbamates?
Common degradation products vary depending on the degradation pathway:
-
Thermal Degradation: Can yield phenyl isocyanate and the corresponding alcohol. At higher temperatures, further reactions can produce aniline, substituted anilines, and carbon dioxide.[1][9]
-
Hydrolytic Degradation: Typically results in the formation of aniline, the corresponding alcohol, and carbon dioxide. Under basic conditions, N-hydroxy-N-phenylcarbamate can degrade to phenol, carbonate, aniline, and azoxybenzene.[3][10]
-
Photodegradation: Can lead to a variety of products through mechanisms like cleavage of C-N bonds, hydroxylation, and photoisomerization.[4][11]
-
Enzymatic Degradation: Often involves hydrolysis of the carbamate linkage by enzymes like esterases and amidases, yielding aniline and the corresponding alcohol.[2][10][12]
Troubleshooting Guides
Problem 1: Low or no yield of the desired product in a reaction involving an alkyl N-phenylcarbamate.
-
Possible Cause: Degradation of the carbamate starting material due to inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Check Reaction Temperature: Elevated temperatures can cause thermal decomposition.[13] Consider running the reaction at a lower temperature. For exothermic reactions, ensure adequate cooling and controlled addition of reagents to prevent temperature spikes.[13]
-
Control pH: If the reaction is performed in an aqueous or protic solvent, ensure the pH is not basic, as this can lead to rapid hydrolysis.[3]
-
Protect from Light: If the carbamate is known to be light-sensitive, conduct the reaction in the dark or using amber glassware to prevent photodegradation.[4]
-
Ensure Anhydrous Conditions: Moisture can lead to hydrolysis. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Problem 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC) of an alkyl N-phenylcarbamate sample.
-
Possible Cause: The sample has degraded during storage or analysis.
-
Troubleshooting Steps:
-
Review Storage Conditions: Alkyl N-phenylcarbamates should be stored in a cool, dark, and dry place.[15] Avoid storing solutions for extended periods, especially at room temperature or in the light.
-
Evaluate Analytical Method:
-
Mobile Phase pH: Ensure the mobile phase for HPLC is not strongly basic, which could cause on-column degradation.
-
Injector and Column Temperature: High temperatures in the GC injector or HPLC column can induce thermal degradation.[9]
-
Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cool if possible.
-
-
Identify Degradation Products: Use techniques like LC-MS/MS or GC-MS to identify the structure of the unknown peaks.[16][17][18] Comparing the mass spectra to known degradation products can confirm the degradation pathway.
-
Problem 3: Inconsistent results in stability studies.
-
Possible Cause: Poorly controlled experimental parameters.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (temperature, pH, light intensity, concentration) are consistently maintained across all experiments.
-
Use Calibrated Equipment: Regularly calibrate pH meters, thermometers, and light sources to ensure accurate and reproducible conditions.
-
Include Control Samples: Always run control samples (e.g., stored under ideal conditions) in parallel to your stressed samples to provide a baseline for comparison.
-
Monitor Purity of Starting Material: Verify the purity of the alkyl N-phenylcarbamate before initiating the stability study, as impurities can catalyze degradation.
-
Data Presentation
Table 1: Thermal Degradation of Selected Alkyl N-Phenylcarbamates
| Compound | Temperature (°C) | Pressure | Major Degradation Products | Reference |
| Ethyl N-phenylcarbamate | 200 | Reduced | Phenyl isocyanate, Ethanol | [1] |
| α-Methylbenzyl N-phenylcarbamate | 250 | Atmospheric | Aniline, α-Methylbenzyl aniline, Styrene, Carbon dioxide | [1] |
| Benzyl N-phenylcarbamate | 250 | Atmospheric | Aniline, Benzylaniline, Dibenzylaniline, Carbon dioxide | [1] |
| Ethyl N-methyl-N-phenylcarbamate | 329-380 | Gas Phase | N-methylaniline, Carbon dioxide, Ethylene | [9] |
Table 2: Hydrolytic Half-lives of N-methylcarbamate Pesticides
| Compound | pH | Temperature (°C) | Half-life (days) | Reference |
| Carbaryl | 7.08 | 20 | 78 | [8] |
| Carbaryl | 7.70 | 33 | 69 | [8] |
| Carbofuran | 7.08 | 20 | 143 | [8] |
| Carbofuran | 7.70 | 33 | 83 | [8] |
| Propoxur | 7.08 | 20 | 116 | [8] |
| Propoxur | 7.70 | 33 | 79 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for investigating the hydrolytic stability of an alkyl N-phenylcarbamate.
-
Preparation of Stock Solution: Prepare a stock solution of the alkyl N-phenylcarbamate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[7]
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl).[7]
-
Incubate the mixture at a controlled temperature (e.g., room temperature or elevated) for a defined period (e.g., 48 hours).[7]
-
At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH).[7]
-
Incubate and sample as described for acid hydrolysis, neutralizing the aliquots with a suitable acid (e.g., 0.1 N HCl).
-
-
Neutral Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of purified water.
-
Incubate and sample as described above.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[16]
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a general method for the analysis of alkyl N-phenylcarbamates and their degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[16][19] For identification of unknown peaks, an HPLC system coupled to a mass spectrometer (LC-MS) is recommended.[16][17]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18, C8, or Phenyl) is commonly used.[19][20]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[20]
-
Flow Rate: Typically 0.5-1.5 mL/min.[20]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.[20]
-
Detection: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance.[20]
-
-
Sample Preparation: Dilute the samples from the degradation study to an appropriate concentration within the linear range of the analytical method using the mobile phase.
-
Data Analysis: Integrate the peak areas of the parent compound and the degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in a control sample.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Hydrolysis of methoxysubstituted phenylureas, acylanilides and phenylcarbamates by a microbial aryl acylamidase (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 12. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation in the synthesis of ethyl carbamates from urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl carbamate from urea and ethanol. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl carbamate from urea and ethanol?
The synthesis of ethyl carbamate from urea and ethanol is an alcoholysis reaction where urea reacts with ethanol to form ethyl carbamate and ammonia. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.[1][2]
Q2: What are the most common byproducts in this synthesis?
The primary byproducts that can form during the synthesis of ethyl carbamate from urea and ethanol include:
-
Diethyl Carbonate (DEC): Formed from the subsequent reaction of the desired ethyl carbamate with another molecule of ethanol.[3]
-
Ethyl Allophanate: This can be formed through the reaction of ethyl carbamate with isocyanic acid (HNCO), which is a decomposition product of urea at higher temperatures.[4][5]
-
Biuret: Results from the condensation of two urea molecules with the elimination of ammonia. It can also be a byproduct of urea's thermal decomposition.[6][7]
-
N-Ethyl Ethyl Carbamate: This can be a side product, consuming both ethyl carbamate and diethyl carbonate.
Q3: How does temperature affect the formation of byproducts?
Higher reaction temperatures generally accelerate the rate of ethyl carbamate formation. However, excessively high temperatures (above 170-180°C) can lead to the thermal decomposition of urea, which increases the formation of byproducts like biuret and ethyl allophanate.[8][9] Elevated temperatures also favor the consecutive reaction of ethyl carbamate to form diethyl carbonate.[10][11]
Q4: What is the role of a catalyst in this reaction?
Catalysts are used to increase the reaction rate and improve the selectivity towards ethyl carbamate. Various metal oxides, such as zinc oxide (ZnO), magnesium oxide (MgO), calcium oxide (CaO), and mixed oxides like TiO2/SiO2, have been shown to be effective.[1][2][8] These catalysts often possess both acidic and basic sites that facilitate different steps of the reaction mechanism.
Q5: How can I minimize the formation of diethyl carbonate (DEC)?
To minimize the formation of DEC, consider the following strategies:
-
Control Reaction Time: Shorter reaction times will limit the conversion of ethyl carbamate to DEC.
-
Optimize Temperature: Operate at a temperature that is sufficient for the formation of ethyl carbamate but does not excessively favor the second reaction step to DEC.
-
Adjust Reactant Ratio: Using a lower ethanol to urea molar ratio can reduce the availability of ethanol to react with the formed ethyl carbamate.
-
Catalyst Selection: Some catalysts may have higher selectivity for ethyl carbamate over DEC.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl Carbamate | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Ammonia inhibiting the forward reaction. | 1. Increase reaction time or temperature moderately. 2. Optimize temperature within the recommended range (e.g., 150-170°C). 3. Ensure the catalyst is active and used in the correct proportion. 4. If feasible with your setup, periodically and carefully vent the produced ammonia.[8] |
| High Percentage of Diethyl Carbonate (DEC) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High ethanol to urea molar ratio. | 1. Lower the reaction temperature. 2. Reduce the overall reaction time. 3. Decrease the molar ratio of ethanol to urea. |
| Significant Formation of Biuret | 1. Excessive reaction temperature leading to urea decomposition. | 1. Lower the reaction temperature to below the point where significant urea thermolysis occurs (e.g., below 180°C).[9] |
| Presence of Ethyl Allophanate | 1. High reaction temperatures causing urea to decompose into isocyanic acid. | 1. Maintain a controlled reaction temperature to minimize urea decomposition. |
| Reaction Pressure Too High | 1. Accumulation of ammonia byproduct. | 1. Ensure proper venting or absorption of ammonia is in place, if safe and practical for your experimental setup. |
Data on Reaction Conditions and Byproduct Formation
The following tables summarize quantitative data from various studies on the synthesis of ethyl carbamate and its byproducts.
Table 1: Effect of Catalyst on Ethyl Carbamate Yield
| Catalyst | Ethanol:Urea Molar Ratio | Temperature (°C) | Time (h) | Ethyl Carbamate Yield (%) | Reference |
| Zinc Oxide | Not Specified | 150 | 6 | >95 | [1] |
| Magnesium Oxide | Not Specified | 100 | 12 | >95 | [1] |
| Cr2O3-NiO/SiO2 | ~20:1 | 170 | 4 | 97 | [8] |
| TiO2/SiO2 | ~20:1 | 170 | 6 | 97.5 (Methyl Carbamate) | [8] |
Table 2: Influence of Reaction Parameters on Diethyl Carbonate (DEC) Formation from Ethyl Carbamate (EC)
| Catalyst | Temperature (°C) | Time (h) | EC Conversion (%) | DEC Yield (%) | Reference |
| CaO | 190 | 9 | 40.7 | 20.8 | [10] |
| 10% MgO/γ-Al2O3 | Not Specified | Not Specified | 41.8 | 30.4 | [12] |
| ZnO-Fe2O3 | Not Specified | Not Specified | Not Specified | ~32.3 | [13] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl Carbamate from Urea and Ethanol
This is a generalized procedure based on common practices reported in the literature.[1][2][8] Note: This reaction should be carried out in a suitable high-pressure reactor with appropriate safety measures.
-
Reactant and Catalyst Preparation:
-
Charge the high-pressure reactor with urea and ethanol in a desired molar ratio (e.g., 1:10 to 1:20 ethanol to urea).
-
Add the catalyst (e.g., zinc oxide, magnesium oxide) to the mixture. The amount of catalyst can vary, typically between 1-10% by weight of urea.
-
-
Reaction Execution:
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 130-170°C).
-
The reaction will generate ammonia, leading to an increase in pressure (e.g., 0.1-2.0 MPa).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-12 hours).
-
If the setup allows, ammonia can be carefully vented to an appropriate scrubber to drive the reaction forward.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any remaining pressure.
-
Discharge the reaction mixture.
-
Separate the catalyst by filtration.
-
The excess ethanol can be removed by distillation.
-
The resulting crude ethyl carbamate can be further purified by vacuum distillation or recrystallization.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathways Diagram
Caption: Reaction pathways in the synthesis of ethyl carbamate from urea.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 2. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 3. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts [mdpi.com]
- 9. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Ethanol + Urea --> Ethyl carbamate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Thermal Instability of N-Substituted Polycarbamates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the thermal instability of N-substituted polycarbamates. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, processing, and handling of N-substituted polycarbamates.
| Problem | Potential Causes | Recommended Solutions |
| Discoloration (Yellowing) During Melt Processing or Heating | 1. Thermo-oxidative Degradation: Aromatic N-substituents are particularly susceptible to oxidation at elevated temperatures, leading to the formation of colored quinone-like structures.[1][2] 2. High Processing Temperatures: Excessive heat can accelerate degradation reactions.[3][4] 3. Presence of Impurities: Residual catalysts (e.g., metal salts) from synthesis can lower the decomposition temperature.[5] 4. Reaction with Nitrogen Oxides (NOx): Environmental exposure to NOx, especially at elevated temperatures, can cause yellowing.[3][4] | 1. Incorporate Antioxidants: Add a stabilizer package containing a primary antioxidant (e.g., hindered phenols like Irganox® 1010) and a secondary antioxidant (e.g., phosphites like Irgafos® 168) to your formulation.[6] 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate flow. 3. Purify the Polymer: Ensure thorough removal of catalyst residues after polymerization. 4. Use an Inert Atmosphere: Process the polymer under a nitrogen or argon atmosphere to minimize oxidation. |
| Reduced Molecular Weight or Loss of Mechanical Properties After Heating | 1. Chain Scission: The primary degradation pathway for polycarbamates is the cleavage of the carbamate linkage, leading to the formation of an isocyanate and an alcohol.[7][8] This is often reversible but can lead to permanent degradation. 2. Hydrolysis: Residual moisture can lead to hydrolytic degradation of the carbamate bonds, especially at elevated temperatures. | 1. Add Stabilizers: Use heat stabilizers that can mitigate chain scission. Hindered Amine Light Stabilizers (HALS) can also offer some thermal protection.[9][10] 2. Thoroughly Dry the Polymer: Dry the polycarbamate under vacuum at an appropriate temperature before any high-temperature processing. 3. Control Stoichiometry: Ensure precise stoichiometry during synthesis to maximize initial molecular weight and minimize reactive end groups.[11] |
| Unexpected Foaming or Gas Evolution During Processing | 1. Carbamate Bond Cleavage: The degradation of the carbamate linkage can produce carbon dioxide.[2] 2. Reaction of Isocyanate with Water: If the carbamate linkage cleaves to form an isocyanate, any residual moisture will react with the isocyanate to produce an unstable carbamic acid, which decomposes to an amine and CO2 gas. | 1. Ensure Material is Dry: Rigorously dry the polymer and any additives before processing. 2. Process Under Vacuum: Applying a vacuum during melt processing can help remove volatile degradation products. 3. Lower Processing Temperature: Reduce the temperature to minimize the rate of degradation reactions. |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | 1. Sample Preparation: Inconsistent sample mass, morphology, or packing in the analysis pan can affect results.[5] 2. Thermal History: The previous thermal history of the sample (e.g., cooling rate from a previous melt) can affect DSC results, particularly the glass transition. 3. Contamination: Contamination of the sample or the instrument can lead to spurious peaks or mass loss events.[5] | 1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg for TGA) and ensure good thermal contact with the pan.[12] 2. Erase Thermal History: For DSC analysis, perform a heat-cool-heat cycle. The first heating run erases the thermal history, and the second heating run provides a more reproducible measurement of thermal transitions like Tg.[13] 3. Clean Instrument and Pans: Ensure the TGA and DSC instruments are clean and use new or thoroughly cleaned sample pans for each run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for N-substituted polycarbamates?
A1: The primary thermal degradation pathway is the reversible cleavage of the urethane (carbamate) linkage to form an isocyanate and an alcohol.[7] At higher temperatures, irreversible reactions can occur, leading to the formation of primary or secondary amines and carbon dioxide. The specific pathway can be influenced by the nature of the N-substituent.
Q2: How does the N-substituent (aryl vs. alkyl) affect thermal stability?
A2: N-aryl polycarbamates are generally less thermally stable than their N-alkyl counterparts. The electron-withdrawing nature of the aryl group can weaken the C-N bond of the carbamate linkage.[14] Furthermore, N-aryl polycarbamates are more prone to thermo-oxidative degradation, which can lead to discoloration.[1][2]
Q3: What are the key thermal transitions to look for in a DSC thermogram of a polycarbamate?
A3: The two most important transitions are the glass transition temperature (Tg) and the melting temperature (Tm). The Tg appears as a step-change in the heat flow and indicates the transition from a glassy to a rubbery state.[13] The Tm appears as an endothermic peak and is only present in semi-crystalline polymers, indicating the melting of the crystalline domains.
Q4: How can I quantify the thermal stability of my polycarbamate?
A4: Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.[10][15][16] Key parameters to extract from a TGA curve are the onset temperature of decomposition (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss has occurred) and the temperature of maximum decomposition rate (the peak of the derivative TGA curve).
Q5: What type of stabilizer is most effective for N-substituted polycarbamates?
A5: A combination of stabilizers is often most effective. A typical package includes a primary antioxidant (hindered phenol) to scavenge free radicals, a secondary antioxidant (phosphite) to decompose hydroperoxides, and a heat stabilizer.[6] For applications where UV exposure is also a concern, a Hindered Amine Light Stabilizer (HALS) should be included, which can also provide some thermal stability.[9][10]
Quantitative Data on Thermal Stability
The thermal stability of N-substituted polycarbamates is highly dependent on the specific chemical structure, molecular weight, and purity of the polymer. The following table provides representative data for the decomposition temperatures of related polyurethane systems, illustrating the impact of the surrounding chemical structure.
| Polymer System | N-Substituent Type | Td (onset, °C) | Td (max rate, °C) | Atmosphere | Reference |
| HTPB-based Polyurethane | Aliphatic/Aromatic | ~260-280 | ~320-340 | Nitrogen | [17] |
| Polycarbonate-based Poly(thiourethane-urethane) | Aliphatic | ~290-310 | ~330-350 | Nitrogen | [18] |
| Fructan-based Polyurethane | Aliphatic | ~255-265 | ~350-400 | Not Specified | [19] |
Note: This data is for polyurethane systems, which are structurally similar to polycarbamates. The exact thermal stability of a specific N-substituted polycarbamate will vary.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the degradation profile of an N-substituted polycarbamate.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen and/or air supply
-
TGA pans (aluminum or platinum)
-
Microbalance
-
Polycarbamate sample (dried under vacuum)
Procedure:
-
Sample Preparation: Ensure the polycarbamate sample is thoroughly dried under vacuum at a temperature below its glass transition temperature for at least 24 hours to remove any residual solvent or moisture.
-
Instrument Preparation: Tare the TGA pan. Accurately weigh 5-10 mg of the dried polycarbamate sample into the pan.
-
Loading the Sample: Place the sample pan into the TGA instrument.
-
Setting Experimental Parameters:
-
Atmosphere: Nitrogen (for inert decomposition) or Air (for oxidative decomposition).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Running the Experiment: Start the TGA run.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (e.g., Td5%).
-
Plot the first derivative of the weight loss curve to determine the temperature of maximum decomposition rate (Tmax).
-
Protocol 2: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of an N-substituted polycarbamate.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen supply
-
DSC pans and lids (aluminum)
-
Crimper for sealing pans
-
Polycarbamate sample (dried under vacuum)
Procedure:
-
Sample Preparation: Dry the polycarbamate sample as described in the TGA protocol.
-
Encapsulating the Sample: Weigh 5-10 mg of the dried sample into a DSC pan and seal it with a lid. Prepare an empty, sealed pan to use as a reference.
-
Loading the Sample: Place the sample pan and the reference pan into the DSC cell.
-
Setting Experimental Parameters (Heat-Cool-Heat Cycle):
-
Atmosphere: Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
First Heat: Equilibrate at a temperature below the expected Tg (e.g., 0°C). Ramp up to a temperature above the expected melting point (e.g., 250°C) at 10°C/min.
-
Cool: Cool the sample from 250°C back to 0°C at 10°C/min.
-
Second Heat: Ramp from 0°C to 250°C at 10°C/min.
-
-
-
Running the Experiment: Start the DSC run.
-
Data Analysis:
Visualizations
Caption: Primary thermal degradation pathway of N-substituted polycarbamates.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. nexacule.com [nexacule.com]
- 6. medium.com [medium.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. thermalsupport.com [thermalsupport.com]
- 13. youtube.com [youtube.com]
- 14. www3.nd.edu [www3.nd.edu]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pom-material.com [pom-material.com]
strategies to control the formation of ethyl carbamate in fermented beverages
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to control the formation of ethyl carbamate (EC) in fermented beverages.
Troubleshooting Guides
Issue: Elevated Ethyl Carbamate Levels in Final Product Despite Controlled Fermentation Temperature
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Arginine Content in Raw Materials | Analyze the free amino acid profile of the raw material (e.g., grape must, grain). | Identification of high arginine levels, a primary precursor to urea. |
| Yeast Strain with High Urea Excretion | Screen alternative yeast strains for lower urea production. Genetically modified strains with deleted CAR1 or overexpressed DUR1,2 genes can be considered.[1][2] | Selection of a yeast strain that minimizes the formation of the EC precursor, urea. |
| Suboptimal Post-Fermentation Storage | Review storage temperature and light exposure conditions. Store beverages at or below 20°C (68°F) and protect from light.[3] | Reduced rate of spontaneous reaction between urea and ethanol to form EC. |
| Malolactic Fermentation (MLF) Contribution | If MLF is performed, analyze for citrulline, another EC precursor. Select lactic acid bacteria (LAB) strains that do not produce citrulline from arginine.[4] | Mitigation of EC formation from the ADI pathway in LAB.[2] |
| Contamination from Fortifying Spirits | Analyze the fortifying alcohol for pre-existing EC or its precursors. | Ensure that the fortifying agent is not a source of contamination.[5] |
Issue: Inconsistent Results with Urease Treatment for Urea Reduction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Enzyme Activity under Process Conditions | Verify the pH and ethanol concentration of the beverage. The activity of many commercial ureases is inhibited by low pH and high ethanol content.[5][6] | Determination if the beverage environment is suboptimal for the selected urease. |
| Presence of Enzyme Inhibitors | Analyze the beverage for potential inhibitors such as high concentrations of malic acid or fluoride residues.[5] | Identification and potential removal of inhibiting compounds. |
| Insufficient Enzyme Dosage or Treatment Time | Optimize the urease concentration and incubation time through bench-scale trials. | Achievement of target urea reduction in a practical timeframe. |
| Use of Free vs. Immobilized Enzyme | Consider using immobilized acid urease, which has shown greater effectiveness in red wines.[7] | More efficient urea removal and potential for enzyme reuse.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors of ethyl carbamate in fermented beverages?
A1: The primary precursors of ethyl carbamate (EC) are urea, citrulline, and cyanogenic glycosides.[3][6][8] Urea is a major precursor in most fermented beverages and is primarily formed from the metabolism of arginine by yeast.[4][6][9] Citrulline can be produced by lactic acid bacteria during malolactic fermentation.[4][6] Cyanogenic glycosides are significant precursors in spirits made from stone fruits, grains, and sugar cane, which can hydrolyze to form cyanate that reacts with ethanol.[8][10][11]
Q2: How does temperature affect ethyl carbamate formation?
A2: Higher temperatures significantly accelerate the chemical reaction between ethanol and EC precursors like urea and citrulline.[6] Storing fermented beverages at elevated temperatures can lead to a substantial increase in EC levels over time.[6][12] For instance, rice wine stored at 37°C showed seven times more EC than wine stored at 4°C.[6] It is recommended to store alcoholic beverages at or below 20°C and avoid exposure to light to minimize EC formation.[3]
Q3: What is the role of copper in ethyl carbamate formation?
A3: The role of copper is complex and depends on the stage of production. During distillation, copper stills or the addition of copper chips can help reduce the carryover of EC precursors, particularly cyanide, into the distillate, thereby lowering final EC levels.[13][14] However, copper ions in the final distillate can catalyze the oxidation of cyanide to cyanate, which then reacts with ethanol to form EC.[15][16] Therefore, while beneficial during distillation, high copper levels in the final product can be detrimental.
Q4: Can the choice of yeast strain influence ethyl carbamate levels?
A4: Absolutely. Yeast strains vary significantly in their metabolism of arginine and subsequent excretion of urea.[6] Selecting yeast strains that produce low levels of urea is a key strategy for reducing EC.[17] Furthermore, genetically engineered yeast strains, such as those with a deleted CAR1 gene (encoding arginase) or an overexpressed DUR1,2 gene (encoding urea amidolyase), have been developed to significantly reduce urea and, consequently, EC formation.[1][2][12]
Q5: Are there analytical methods to measure ethyl carbamate and its precursors?
A5: Yes, several analytical methods are available. The most common and robust method for quantifying ethyl carbamate is Gas Chromatography-Mass Spectrometry (GC-MS).[8] High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is also used, often requiring derivatization of the EC molecule.[8][18] These methods are used by regulatory agencies and in research to monitor EC levels in various foods and beverages.[8] Analysis of precursors like urea and amino acids can be performed using enzymatic assay kits or HPLC.
Data Presentation
Table 1: Efficacy of Different Strategies on Ethyl Carbamate Reduction
| Strategy | Method | Beverage Type | Reduction Efficiency | Reference |
| Enzymatic Treatment | Immobilized Acid Urease | Red Wine | Reduced potential EC from 1662 µg/L to 93 µg/L | [7] |
| Genetic Engineering | CAR1 & GZF3 gene deletion in S. cerevisiae | Rice Wine (Makgeolli) | Up to 41.6% reduction in EC | [1] |
| Genetic Engineering | Overexpression of DUR1,2 in yeast | Wine and Sake | 89.1% (Wine), 68.0% (Sake) reduction in EC | [2] |
| Distillation Process | Use of copper chips in distillation column | Cassava Spirit | 86.8% reduction in EC transfer to distillate | [13] |
Experimental Protocols
Protocol 1: Quantification of Ethyl Carbamate using GC-MS
This protocol is a modification of the AOAC Official Method 994.07.[19]
-
Sample Preparation:
-
Spike 10 mL of the beverage with a known concentration of a deuterated internal standard (d5-EC).[19]
-
For solid or semi-solid samples, homogenize with water before spiking.
-
-
Solid Phase Extraction (SPE):
-
Pass the spiked sample through a pre-conditioned diatomaceous earth SPE cartridge.
-
Elute the ethyl carbamate and internal standard with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Column: Use a polar capillary column suitable for EC analysis (e.g., DB-WAX).
-
Injection: Inject 1-2 µL of the concentrated extract.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 5 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor ions m/z 62, 74, and 89 for ethyl carbamate and appropriate ions for the internal standard.[20]
-
-
Quantification:
-
Create a calibration curve using EC standards of known concentrations.
-
Calculate the concentration of EC in the sample based on the ratio of the peak area of the analyte to the internal standard.
-
Protocol 2: Enzymatic Urea Reduction using Acid Urease
-
Enzyme Preparation:
-
Obtain a commercially available acid urease preparation approved for use in beverages. For an immobilized system, prepare urease beads as per the manufacturer's or a published protocol.[7]
-
-
Bench-Scale Trial:
-
Dispense 100 mL aliquots of the fermented beverage into several sterile containers.
-
Add varying concentrations of the acid urease to each aliquot. Include a control with no enzyme.
-
Incubate at the intended process temperature (e.g., 20°C).
-
-
Monitoring Urea Concentration:
-
Take samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Measure the urea concentration in each sample using a suitable enzymatic assay kit.
-
-
Scaling Up:
-
Based on the results, determine the optimal enzyme dosage and treatment time to achieve the target urea concentration.
-
Apply the optimized conditions to the full batch of the beverage.
-
Verify the final urea concentration.
-
Visualizations
Caption: Major pathways of ethyl carbamate formation in fermented beverages.
Caption: Troubleshooting workflow for elevated ethyl carbamate levels.
References
- 1. Reduction of Ethyl Carbamate in an Alcoholic Beverage by CRISPR/Cas9-Based Genome Editing of the Wild Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Ethyl Carbamate and Alcohol [cfs.gov.hk]
- 4. perennia.ca [perennia.ca]
- 5. Ethyl Carbamate Preventative Action Manual | FDA [fda.gov]
- 6. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Ethyl Carbamate Prevention in Red Wines by Treatment with Immobilized Acid Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. fao.org [fao.org]
- 15. Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2013177645A1 - Distillation process for reducing ethyl carbamate contamination in alcoholic beverages - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Issues with the Hydrolysis of Carbamate Esters
Welcome to the technical support center for carbamate ester hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My carbamate hydrolysis is extremely slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete carbamate hydrolysis is a frequent issue. Several factors could be at play:
-
Steric Hindrance: Bulky groups near the carbamate moiety can significantly impede the approach of the nucleophile (e.g., water, hydroxide ion) or the binding to an enzyme's active site.
-
Carbamate Structure: N,N-disubstituted carbamates are generally more stable and hydrolyze slower than N-monosubstituted or primary carbamates.[1] The electronic properties of the alcohol and amine substituents also play a crucial role.
-
Inappropriate Reaction Conditions: The pH, temperature, and solvent system are critical. For chemical hydrolysis, the concentration of the acid or base catalyst may be insufficient. For enzymatic hydrolysis, the pH and temperature may not be optimal for enzyme activity.
-
Poor Substrate Solubility: If the carbamate ester has low solubility in the aqueous reaction medium, the reaction rate will be limited by the dissolution rate.
Q2: I am observing unexpected side products in my hydrolysis reaction. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce yields. Common side reactions include:
-
For Acid-Catalyzed Hydrolysis (e.g., Boc deprotection): The generation of a stable carbocation (e.g., tert-butyl cation) can lead to alkylation of nucleophilic functional groups on the substrate or in the reaction mixture. To mitigate this, consider adding a scavenger like triisopropylsilane (TIS) or thioanisole.
-
For Base-Catalyzed Hydrolysis: With primary carbamates, an elimination-addition pathway can occur, which is generally efficient. However, for secondary carbamates, other base-mediated side reactions could occur depending on the substrate's structure. Ensuring complete hydrolysis by using a sufficient excess of base and adequate heating can minimize the presence of starting material and intermediates.
Q3: How do I choose the right hydrolysis method for my specific carbamate ester?
A3: The choice of method depends on the stability of your compound to acidic or basic conditions and the desired outcome:
-
Acid-Catalyzed Hydrolysis: Often used for deprotection of acid-labile carbamates like the tert-butoxycarbonyl (Boc) group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are common.
-
Base-Catalyzed Hydrolysis: A robust method for a wide range of carbamates. It is often faster and the reactions are typically irreversible.[2] Common reagents include potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcohol/water mixture.
-
Enzymatic Hydrolysis: Ideal for applications requiring mild conditions and high selectivity, such as in biological systems or for the resolution of chiral compounds. Carboxylesterases are commonly employed enzymes.[3]
Q4: What is the best way to monitor the progress of my carbamate hydrolysis reaction?
A4: The most common and effective methods for monitoring carbamate hydrolysis are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the starting material, product, and any byproducts over time. A reversed-phase C18 column is often suitable.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ and identify the structures of intermediates and products.
Troubleshooting Guides
Issue 1: Slow or Incomplete Acid-Catalyzed Hydrolysis (e.g., Boc Deprotection)
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid. |
| Inadequate reaction time or temperature | Monitor the reaction by TLC or LC-MS to determine the optimal duration. If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of potential side reactions. |
| Poor solvent choice | Ensure the solvent fully dissolves both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection. |
| Steric hindrance around the carbamate | Prolong the reaction time and/or increase the reaction temperature. In some cases, a different deprotection strategy may be necessary. |
-
Troubleshooting Workflow for Incomplete Acid-Catalyzed Hydrolysis
Caption: Troubleshooting workflow for incomplete acid-catalyzed hydrolysis.
Issue 2: Slow or Incomplete Base-Catalyzed Hydrolysis
| Possible Cause | Recommended Solution |
| Insufficient base concentration | Increase the molar excess of the base (e.g., KOH or NaOH). |
| Low reaction temperature | Most base-catalyzed hydrolyses require heating (reflux) to proceed at a reasonable rate. |
| Poor substrate solubility | Add a co-solvent like ethanol or THF to improve the solubility of the carbamate ester in the aqueous base. |
| Water content is too low | Ensure sufficient water is present for the hydrolysis reaction to occur. A mixture of alcohol and water is common. |
Issue 3: Low Activity in Enzymatic Hydrolysis
| Possible Cause | Recommended Solution |
| Sub-optimal pH or temperature | Determine the optimal pH and temperature for the specific enzyme being used. Most esterases have optimal activity around neutral pH (7.0-8.0).[4] |
| Enzyme inhibition | The substrate or product may be inhibiting the enzyme. Run kinetics at different substrate concentrations to check for substrate inhibition. The presence of organic co-solvents can also inhibit or denature the enzyme. |
| Incorrect enzyme selection | Not all esterases will hydrolyze all carbamates. Screen a panel of different hydrolases (e.g., pig liver esterase, carboxylesterases, lipases) to find one with activity towards your substrate.[4] |
| Low enzyme concentration | Increase the concentration of the enzyme in the reaction mixture. |
Quantitative Data on Carbamate Hydrolysis
The rate of carbamate hydrolysis is highly dependent on the structure of the carbamate and the reaction conditions. The following tables provide some representative data.
Table 1: Half-lives of Carbaryl Hydrolysis at 25°C at Various pH Values
| pH | Half-life (days) |
| 6.0 | 1,500 |
| 7.0 | 120 |
| 8.0 | 15 |
| 9.0 | 1.2 |
| 10.0 | 0.15 |
| (Data adapted from a case study on carbaryl hydrolysis)[2] |
Table 2: Half-lives of Monosubstituted Carbamate Ester Prodrugs at pH 7.4 and 37°C
| Carbamate Ester Derivative | Half-life (minutes) |
| N-Methyl | 4 - 10 |
| N-Ethyl | 15 - 25 |
| N-Propyl | 30 - 40 |
| (Data is illustrative and based on findings for a specific class of dopaminergic prodrugs)[1] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of a Carbamate Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the carbamate ester (1.0 eq.) in a suitable alcohol (e.g., ethanol, methanol).
-
Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 5-10 eq.). The final solvent mixture is often a 1:1 to 4:1 ratio of alcohol to water.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent mixture).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to 24 hours or more.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an alcohol solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
-
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: General experimental workflow for base-catalyzed carbamate hydrolysis.
Protocol 2: General Procedure for Enzymatic Hydrolysis using Pig Liver Esterase (PLE)
This protocol is a starting point and should be optimized for the specific substrate and research goals.
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 50-100 mM) at the optimal pH for PLE (typically pH 7.0-8.0).
-
Substrate Solution: Prepare a stock solution of the carbamate ester in a water-miscible organic solvent (e.g., DMSO, ethanol) to aid solubility.
-
Enzyme Solution: Prepare a stock solution of Pig Liver Esterase in the phosphate buffer.
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a water bath at 25-37°C), add the phosphate buffer.
-
Add the substrate stock solution to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.
-
Initiate the reaction by adding the enzyme solution.
-
-
Monitoring: At various time points, withdraw aliquots of the reaction mixture. Quench the reaction immediately by adding a strong acid (e.g., HCl) or a water-miscible organic solvent like acetonitrile.
-
Analysis: Analyze the quenched samples by HPLC or another suitable analytical method to determine the concentration of the substrate and product.
-
Data Analysis: Plot the concentration of the product formed or substrate consumed over time to determine the initial reaction rate.
Signaling Pathway and Mechanistic Diagrams
Catalytic Cycle of Carboxylesterase in Carbamate Hydrolysis
Carboxylesterases are a major class of enzymes responsible for the hydrolysis of carbamates in biological systems. The catalytic cycle involves a serine hydrolase mechanism.[3][5][6]
Caption: Catalytic cycle of carboxylesterase-mediated carbamate hydrolysis.
Cholinergic Neurotransmission and Inhibition by Carbamates
Carbamate-containing compounds are widely used as inhibitors of acetylcholinesterase (AChE) in both pesticides and pharmaceuticals. By inhibiting AChE, they prevent the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh in the synaptic cleft and hyperstimulation of cholinergic receptors.[7]
Caption: Inhibition of cholinergic neurotransmission by carbamate compounds.
References
- 1. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ethyl Phenylcarbamate and Methyl Phenylcarbamate for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, synthesis, and biological activities of ethyl phenylcarbamate and mthis compound, supported by available data and detailed experimental protocols.
This guide provides a detailed comparative analysis of this compound and mthis compound, two closely related carbamate compounds. While direct comparative studies on their biological efficacy are limited, this document synthesizes available data on their individual properties and activities, drawing parallels from structurally similar compounds to offer valuable insights for researchers in drug discovery and agrochemical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and mthis compound is presented below. These properties are crucial for understanding their behavior in biological systems and for the design of experimental protocols.
| Property | This compound | Mthis compound |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂[2] |
| Molecular Weight | 165.19 g/mol [1] | 151.17 g/mol [3] |
| Melting Point | 52-53 °C[4] | 46.0 to 49.0 °C |
| Boiling Point | 238 °C[4] | Not available |
| Solubility in Water | 845 mg/L at 25 °C (Estimated)[4] | Soluble in DMSO[3] |
| LogP | 2.30[1] | 1.24 |
| Appearance | White acicular crystals[4] | White to light yellow to light red powder to crystal |
Synthesis and Manufacturing
Both ethyl and mthis compound can be synthesized through several routes. The choice of synthesis depends on the desired scale, purity, and available starting materials.
This compound Synthesis: A common laboratory-scale synthesis involves the reaction of phenylisocyanate with ethanol.[5] An alternative method is the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol at high temperatures.[6] For industrial-scale production, a method involving the carbonylation of aniline and nitrobenzene in the presence of ethanol and a palladium catalyst has been reported to give a high yield of 90%.[7]
Mthis compound Synthesis: Mthis compound can be synthesized from aniline and dimethyl carbonate using a Ce-based composite oxide catalyst.[8] Another approach involves the reaction of N,N'-diphenylurea and nitrobenzene in methanol with a potassium tetrabromopalladate catalyst.[9] A greener synthesis route utilizes aniline and methyl formate as a carbonylating agent.[10] Palladium-catalyzed intermolecular amidation of aryl chlorides also provides an efficient route to methyl N-phenylcarbamate derivatives.[11]
Comparative Biological Activity
A study on the closely related ethyl caffeate and methyl caffeate revealed that the ethyl ester exhibited more potent anti-inflammatory activity, while the methyl ester demonstrated greater cytotoxic effects against cancer cell lines.[12] This suggests a potential differentiation in the biological profiles of ethyl and mthis compound, where the ethyl analogue might be a candidate for anti-inflammatory applications and the methyl analogue for cytotoxic or herbicidal applications.
Insecticidal Activity
Carbamate insecticides, in general, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[13][14][15] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.[16][17] The effectiveness of a carbamate insecticide is influenced by its structural complementarity to the AChE active site and its resistance to detoxification by the insect's metabolic enzymes.[18] While specific comparative data for ethyl and mthis compound is lacking, it is plausible that the minor difference in the alkyl chain length could influence their binding affinity to AChE and their metabolic stability, thus affecting their insecticidal potency.
Herbicidal Activity
Phenylcarbamate herbicides are known to act by inhibiting photosynthesis in susceptible plants.[19][20] Specifically, they disrupt the Hill reaction, a key process in the light-dependent reactions of photosynthesis.[20] The herbicidal activity of alkyl N-phenylcarbamates is influenced by the nature of the alkyl group and substitutions on the phenyl ring.[21][22] Generally, for herbicidal efficacy, a free imino hydrogen is considered important.[21] Based on the slightly higher lipophilicity of the ethyl group (indicated by a higher LogP value), this compound might exhibit different uptake and translocation characteristics in plants compared to mthis compound, potentially leading to variations in herbicidal activity.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for assessing their biological activities are provided below.
Protocol for Comparative Insecticidal Activity Assessment
This protocol is adapted from standard methods for evaluating insecticide toxicity.
Objective: To determine and compare the insecticidal activity of this compound and mthis compound against a target insect species (e.g., Spodoptera litura).
Materials:
-
This compound and mthis compound of high purity.
-
Acetone (for dissolving the compounds).
-
Target insect species (e.g., second-instar larvae of Spodoptera litura).
-
Micropipette.
-
Petri dishes.
-
Incubator.
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of this compound and mthis compound in acetone. From these, prepare a series of dilutions to determine the dose-response relationship.
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of each test solution concentration directly to the dorsal thorax of the insect larvae using a micropipette. A control group should be treated with acetone only.
-
Incubation: Place the treated larvae in petri dishes with a food source and incubate at a controlled temperature and humidity.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the median lethal dose (LD50) for both compounds using probit analysis. The LD50 values will provide a quantitative comparison of their insecticidal potency.
Protocol for Comparative Herbicidal Activity Assessment
This protocol outlines a method for evaluating the pre-emergent herbicidal activity of the two compounds.
Objective: To compare the pre-emergent herbicidal activity of this compound and mthis compound on a model weed species (e.g., Brassica spp.).
Materials:
-
This compound and mthis compound.
-
Acetone or another suitable solvent.
-
Pots filled with a standard soil mixture.
-
Seeds of a model weed species.
-
Growth chamber with controlled light, temperature, and humidity.
-
Spraying equipment for uniform application.
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of both compounds in a suitable solvent and then create a series of dilutions.
-
Sowing of Seeds: Sow a known number of weed seeds at a uniform depth in the pots.
-
Herbicide Application: Immediately after sowing, apply the different concentrations of the test solutions uniformly to the soil surface of the pots. A control group should be treated with the solvent only.
-
Incubation: Place the pots in a growth chamber under optimal conditions for seed germination and plant growth.
-
Assessment: After a set period (e.g., 2-3 weeks), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh weight.
-
Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Determine the concentration required for 50% inhibition (IC50) for both compounds to compare their herbicidal efficacy.
Visualizing Mechanisms of Action
To illustrate the general mechanisms of action for carbamate insecticides and herbicides, the following diagrams are provided.
Insecticidal Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Competitive inhibition of acetylcholinesterase by carbamate insecticides.
Herbicidal Mechanism of Action: Photosynthesis Inhibition
Caption: Inhibition of Photosystem II by phenylcarbamate herbicides.
References
- 1. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mthis compound | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. echemi.com [echemi.com]
- 5. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbamate - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mode of action of carbamate.pptx [slideshare.net]
- 17. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 20. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
characterization and biological evaluation of ethyl phenylcarbamate analogues
A Comparative Guide to the Biological Evaluation of Ethyl Phenylcarbamate Analogues
This compound and its analogues represent a versatile class of compounds with a wide spectrum of biological activities. Researchers have explored their potential as anticancer, antimicrobial, and antifungal agents. This guide provides a comparative overview of the biological evaluation of various this compound analogues, supported by experimental data and detailed methodologies.
Anticancer Activity
Several studies have highlighted the potential of this compound analogues in oncology. A notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Data for Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates | Leukemia L1210 & P388 | Cytotoxic Activity | Active in vivo | [1] |
| 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA)-ethylcarbamate | Human leukemic HL-60 | Cytotoxicity | Potent | [2] |
| Aryl carbamates (IIa, IIb, IId) | Glioblastoma | Proliferation Decrease | 32-42% at 100 µM | [3] |
| Ethyl (2-(methylcarbamoyl)phenyl)carbamate Ni(II) complex | Human malignant leukemic LAMA-84 | IC50 | 105.1 µM | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
Certain this compound analogues exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Activity
This compound analogues have also demonstrated significant potential in combating bacterial infections, including activity against drug-resistant strains.
Quantitative Data for Antimicrobial Activity
| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |
| Ethyl N-(2-phenethyl) carbamate analogue (3j) | Methicillin-Resistant S. aureus (MRSA) | Biofilm Inhibition | 50.8 – 93.9% at 200 µM | [5] |
| Ethyl N-(2-phenethyl) carbamate analogue (3j) | Methicillin-Resistant S. aureus (MRSA) | IC50 | 15.7 ± 4.0 µM – 215.0 µM | [5] |
| Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complex | S. aureus, L. monocytogenes, M. luteus, K. pneumoniae, P. vulgaris | Antimicrobial Activity | Promising | [6] |
| Carbamates from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b] | V. cholerae, E. coli | Antibacterial Activity | Prominent | [7] |
Antifungal Activity
The development of new antifungal agents is crucial, and this compound derivatives have emerged as promising candidates.
Quantitative Data for Antifungal Activity
| Compound Class | Fungal Strain | Activity Metric | Value | Reference |
| N-aryl carbamate (1af) | F. graminearum | EC50 | 12.50 µg/mL | [8][9] |
| N-aryl carbamate (1z) | F. oxysporum | EC50 | 16.65 µg/mL | [8][9] |
| N-aryl carbamate (1ag) | B. cinerea | EC50 | 29.44 µg/mL | [9] |
| N-aryl carbamate (1ag) | P. aphanidermatum | EC50 | 24.64 µg/mL | [9] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[10] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Caption: Workflow for determining anticancer activity using the MTT assay.
Agar Well Diffusion Method for Antimicrobial Activity
This method is widely used to evaluate the antimicrobial activity of chemical substances.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.[6]
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.[6]
-
Compound Addition: A defined volume of the this compound analogue solution (at a known concentration) is added to each well.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3][11]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well is measured in millimeters.[3] A larger diameter indicates greater antimicrobial activity.
In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1]
Procedure:
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP (an essential cofactor for polymerization), and a buffer is prepared on ice.[1]
-
Compound Addition: The test compounds (this compound analogues) are added to the wells of a 96-well plate.[1]
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C to initiate polymerization.[1]
-
Data Acquisition: The absorbance at 340 nm or fluorescence is measured at regular intervals over a period of time (e.g., 60 minutes).[2][12]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors of polymerization will show a decrease in the rate and extent of the signal increase.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereditybio.in [hereditybio.in]
- 4. mdpi.com [mdpi.com]
- 5. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 6. akjournals.com [akjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Carbamate Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethyl carbamate (EC) is crucial due to its classification as a probable human carcinogen. This guide provides a detailed comparison of common analytical methods for EC determination, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The choice of an analytical method for ethyl carbamate determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[1] GC-MS has traditionally been considered the reference method, known for its robustness and selectivity.[1][2] However, HPLC-FLD and LC-MS/MS have emerged as powerful alternatives, offering competitive performance.[1][3]
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for GC-MS, HPLC-FLD, and LC-MS/MS methods based on published validation studies.
Table 1: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by GC-MS
| Validation Parameter | Method Performance | Food/Beverage Matrix |
| Limit of Detection (LOD) | 0.30 - 2.8 µg/kg | Various foods, Alcoholic beverages |
| 0.4 - 1.5 ng/mL | Wine | |
| Limit of Quantitation (LOQ) | 5.0 µg/kg | Alcoholic beverages and soy sauce |
| 1.2 - 10 µg/L | Alcoholic beverages | |
| 2.10 - 18.43 µg/kg | Various foods | |
| 5 ng/mL | Wine | |
| Linearity (R²) | > 0.99 | Alcoholic beverages |
| Recovery | 87 - 112% | Alcoholic beverages, Soy sauce |
| Precision (RSD) | 1.2 - 9.6% (Reproducibility) | Alcoholic beverages, Soy sauce |
| 4.0 - 8.5% (Repeatability) | Alcoholic beverages, Soy sauce |
Table 2: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by HPLC-FLD
| Validation Parameter | Method Performance | Food/Beverage Matrix |
| Limit of Detection (LOD) | < 0.84 µg/L | Alcoholic beverages and fermented foods |
| 9 µg/L | Spirits | |
| Limit of Quantitation (LOQ) | < 0.84 µg/L | Alcoholic beverages and fermented foods |
| 23 µg/L | Spirits | |
| Linearity | Validated | Alcoholic beverages |
| Recovery | Validated | Alcoholic beverages |
| Precision | Comparable to GC-MS methods | Alcoholic beverages |
Table 3: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by LC-MS/MS
| Validation Parameter | Method Performance | Food/Beverage Matrix |
| Limit of Detection (LOD) | 0.17 - 1.8 µg/L | Wine, Fermented liquids |
| 0.25 - 0.63 µg/L | Alcoholic beverages | |
| Limit of Quantitation (LOQ) | 0.52 - 4.0 µg/L | Wine, Fermented liquids |
| Linearity (R²) | > 0.999 | Fortified wine, Fermented liquids |
| Recovery | 93 - 114% | Fortified wine |
| 107.19 - 110.98% | Fermented liquids | |
| Precision (RSD) | < 8% | Fortified wine |
| < 5% | Fermented liquids |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for GC-MS and HPLC-FLD analysis of ethyl carbamate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the determination of ethyl carbamate and is often considered the reference method.[1] The general workflow involves sample preparation, including extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation:
-
Internal Standard Spiking: An internal standard, such as deuterated ethyl carbamate (d5-EC), is added to the sample to ensure accurate quantification.[4][5]
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a common and efficient cleanup method.[6][7] A diatomaceous earth-based column is often used.[6] The sample is loaded onto the column, and ethyl carbamate is eluted with an organic solvent mixture, such as ethyl acetate/diethyl ether.[6]
-
Liquid-Liquid Extraction (LLE): Methylene chloride is a commonly used solvent for LLE of the weakly polar ethyl carbamate.[4][7]
-
-
Concentration: The eluate is concentrated to a smaller volume before injection into the GC-MS system.[1]
-
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the gas chromatograph.
-
Separation: The separation is typically performed on a polar capillary column.[1]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of ethyl carbamate and its internal standard.[2]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC-FLD provides a viable alternative to GC-MS, offering comparable performance.[1] This method requires derivatization of ethyl carbamate to make it fluorescent.
-
Sample Preparation and Derivatization:
-
HPLC-FLD Analysis:
-
Injection: An aliquot of the derivatized sample is injected into the HPLC system.[1]
-
Separation: The separation is achieved on a suitable HPLC column, often a reversed-phase column, using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile).[1]
-
Detection: The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.[1]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different carbamate synthesis methodologies
A Comparative Guide to Carbamate Synthesis Methodologies for Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a crucial moiety in a vast array of pharmaceuticals and agrochemicals, valued for its role as a stable bioisostere of the amide bond and its ability to engage in hydrogen bonding. The selection of a synthetic route to a carbamate can significantly impact the yield, purity, scalability, and overall efficiency of a drug development process. This guide provides a comparative analysis of four prominent methodologies for carbamate synthesis: reaction with isocyanates, reaction with chloroformates, the use of 1,1'-carbonyldiimidazole (CDI), and oxidative carbonylation.
Comparative Analysis of Carbamate Synthesis Methods
The choice of a particular synthetic method depends on several factors, including the nature of the starting materials, desired scale, and tolerance of other functional groups in the molecule. The following table summarizes key quantitative data for the four methodologies to facilitate a direct comparison.
| Methodology | Starting Materials | Typical Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Reaction with Isocyanates | Alcohol/Phenol, Isocyanate | Optional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), room temp. to moderate heating. | > 90 | 1-16 hours | High yields, often proceeds without a catalyst, commercially important for large-scale synthesis. | Limited availability of isocyanates, toxicity of isocyanates. |
| Reaction with Chloroformates | Amine, Chloroformate | Base (e.g., pyridine, triethylamine), organic solvent (e.g., dichloromethane), 0°C to room temp. | 70-95 | 2-24 hours | Readily available chloroformates, wide substrate scope. | Use of toxic phosgene derivatives, requires a base, can be sluggish.[1] |
| 1,1'-Carbonyldiimidazole (CDI) | Alcohol/Amine, CDI | Organic solvent (e.g., THF, CH2Cl2), room temp. | 80-98 | 1-20 hours | Mild reaction conditions, avoids toxic reagents, good for sensitive substrates. | Stoichiometric imidazole byproduct, CDI is moisture sensitive. |
| Oxidative Carbonylation | Amine, Alcohol, Carbon Monoxide, Oxidant | Catalyst (e.g., Pd, Ru), oxidant (e.g., O2, benzoquinone), pressure, heating. | 60-90 | 6-24 hours | Phosgene- and isocyanate-free, atom economical. | Requires pressure equipment, catalyst can be expensive, may require optimization. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed carbamate synthesis methodologies.
Protocol 1: Synthesis of an N-Aryl Carbamate using an Isocyanate
This protocol describes the synthesis of a carbamate from an alcohol and an isocyanate, a common and high-yielding method.
Materials:
-
Aromatic or aliphatic alcohol (1.0 eq)
-
Isocyanate (1.0-1.1 eq)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) (optional, 0.01-0.05 eq)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous toluene.
-
If a catalyst is used, add the DBTDL to the solution.
-
Slowly add the isocyanate to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench the reaction with a small amount of methanol to consume any excess isocyanate.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Carbamate using a Chloroformate
This protocol details the formation of a carbamate by the reaction of an amine with a chloroformate in the presence of a base.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Chloroformate (e.0-1.2 eq)
-
Triethylamine or pyridine (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add the base (triethylamine or pyridine) to the solution.
-
Slowly add the chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Carbamate Synthesis via 1,1'-Carbonyldiimidazole (CDI)
This procedure outlines the synthesis of a carbamate using CDI, a milder alternative to phosgene-based reagents.
Materials:
-
Alcohol or amine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.0-1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, dissolve the alcohol or amine in anhydrous THF.
-
Add CDI portion-wise to the solution at room temperature.
-
If starting with an alcohol, an initial alkoxycarbonylimidazole intermediate is formed. After its formation (typically 1-2 hours), add the amine to the reaction mixture. If starting with an amine, the carbamoyl-imidazole intermediate forms.
-
Stir the reaction at room temperature for 1-20 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole byproduct.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 4: Palladium-Catalyzed Oxidative Carbonylation for Carbamate Synthesis
This protocol describes a phosgene-free method for carbamate synthesis through the oxidative carbonylation of an amine and an alcohol.
Materials:
-
Amine (1.0 eq)
-
Alcohol (as solvent or co-solvent)
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2) (1-5 mol%)
-
Ligand (e.g., triphenylphosphine) (optional)
-
Oxidant (e.g., benzoquinone, O2)
-
Carbon monoxide (CO)
-
Base (e.g., potassium carbonate)
Procedure:
-
To a high-pressure reactor, add the amine, alcohol, palladium catalyst, ligand (if used), and base.
-
Seal the reactor and purge with carbon monoxide.
-
Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm).
-
If using O2 as the oxidant, introduce it at the required partial pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each carbamate synthesis methodology.
Caption: Reaction of an alcohol with an isocyanate.
Caption: Reaction of an amine with a chloroformate.
Caption: Carbamate synthesis using CDI.
Caption: Oxidative carbonylation pathway.
References
Unraveling the Genotoxic Threat: A Comparative Analysis of Ethyl Carbamate and Its Metabolites
For Immediate Release
A comprehensive review of experimental data underscores the significantly higher genotoxic potential of ethyl carbamate's metabolites, particularly vinyl carbamate and its epoxide, compared to the parent compound. This guide offers researchers, scientists, and drug development professionals an objective comparison of their genotoxic effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Ethyl carbamate, a compound found in fermented foods and alcoholic beverages, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "probably carcinogenic to humans."[1] Its carcinogenicity is not direct but arises from its metabolic activation into reactive intermediates that can damage DNA.[1]
Metabolic Activation: The Pathway to Genotoxicity
The primary route of ethyl carbamate's bioactivation is a two-step enzymatic process predominantly catalyzed by the Cytochrome P450 enzyme, CYP2E1.[2][3] Initially, ethyl carbamate is oxidized to vinyl carbamate. Subsequently, vinyl carbamate is converted into the highly reactive vinyl carbamate epoxide.[2][3] This epoxide is an electrophilic molecule that readily binds to DNA, forming adducts that can lead to mutations and initiate carcinogenesis if not repaired.[2][4] An alternative, less prominent pathway involves the formation of N-hydroxyurethane, which can also contribute to oxidative DNA damage.[5]
Quantitative Comparison of Genotoxicity
Experimental studies consistently demonstrate that vinyl carbamate is a more potent genotoxic agent than its parent compound, ethyl carbamate. The ultimate carcinogenic metabolite, vinyl carbamate epoxide, is a strong direct mutagen.[4][5]
Sister Chromatid Exchange (SCE) Induction
The Sister Chromatid Exchange (SCE) assay is a sensitive indicator of genotoxic damage. Studies have shown a significant difference in the potency of ethyl carbamate and vinyl carbamate in inducing SCEs.
| Compound | System | Metabolic Activation (S9) | Potency Comparison | Reference |
| Ethyl Carbamate | In vivo (mice) | N/A | Caused dose-dependent increases in SCE. | [6][7] |
| Vinyl Carbamate | In vivo (mice) | N/A | Approximately 30 times more potent than ethyl carbamate in inducing SCEs. | [2] |
| Ethyl Carbamate | In vitro (V-79 cells) | With or Without | Ineffective in inducing SCE. | [1][6] |
| Vinyl Carbamate | In vitro (V-79 cells) | With | Doses required to produce a significant increase in SCEs were ~100 times lower than without S9 mix. Induced SCE levels 5-8 times the baseline. | [1][6] |
Gene Mutagenesis
The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemicals.
| Compound | System | Metabolic Activation (S9) | Results | Reference |
| Ethyl Carbamate | Salmonella typhimurium | With or Without | Not mutagenic. | [8][9] |
| Vinyl Carbamate | Salmonella typhimurium | With | Mutagenic in strains TA1535 and TA100.[8][9] Gene mutagenesis approaching 600 mutants/10^6 survivors was completely dependent on the S9 mix.[1][6] | |
| Vinyl Carbamate Epoxide | Salmonella typhimurium | Without | Strong direct mutagen in strains TA1535 and TA100. | [4][5] |
DNA Adduct Formation
The formation of DNA adducts is a critical step in chemical carcinogenesis. The primary pro-mutagenic adducts formed by ethyl carbamate's metabolites are etheno-adducts, such as 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).
| Compound | Adduct Type | System | Potency Comparison | Reference |
| Ethyl Carbamate | Etheno-DNA adducts | In vivo (mice liver and lung) | Induces adduct formation. | [10] |
| Vinyl Carbamate | Etheno-DNA adducts | In vivo (mice liver and lung) | Approximately threefold more potent in inducing etheno-DNA adducts than ethyl carbamate. | [10] |
| Vinyl Carbamate | 1,N⁶-ethenodeoxyadenosine & 3,N⁴-ethenodeoxycytidine | In vivo (mice lungs) | Levels were about 70% higher in susceptible mouse strains (A/J and CD-1) compared to resistant strains (C57BL/6). | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols for key genotoxicity assays used in the evaluation of ethyl carbamate and its metabolites.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenicity of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test Strains: Salmonella typhimurium strains such as TA98, TA100, and TA1535 are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect pro-mutagens that require metabolic activation to become mutagenic.
-
Procedure: The bacterial strains are exposed to the test compound at various concentrations on a minimal glucose agar plate lacking histidine. A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutations to be fixed.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.
-
Analysis: Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature). The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic analysis. A statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result. The ratio of PCEs to NCEs is also assessed as an indicator of cytotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Cells from treated animals or in vitro cultures are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using detergents and high salt to remove membranes and histones, leaving behind DNA "nucleoids."
-
Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an electric field at high pH (for detecting single- and double-strand breaks) or neutral pH (primarily for double-strand breaks).
-
Visualization and Analysis: The DNA is stained with a fluorescent dye. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. Image analysis software is used to quantify the extent of DNA damage.
Sister Chromatid Exchange (SCE) Assay
This assay detects the reciprocal exchange of DNA between sister chromatids during DNA replication and is a sensitive indicator of genotoxic events.
-
Cell Culture: Proliferating cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Treatment: The test substance is added to the cell cultures for a defined period.
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then differentially stained (e.g., using a fluorescent dye followed by Giemsa staining). This results in one chromatid staining darkly and the other lightly, allowing for the visualization of exchanges.
-
Analysis: The number of SCEs per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to controls indicates a genotoxic effect.
Conclusion
The evidence strongly indicates that the genotoxicity of ethyl carbamate is mediated through its metabolic activation to vinyl carbamate and vinyl carbamate epoxide. Quantitative data from various assays consistently show that these metabolites are significantly more potent in inducing DNA damage, gene mutations, and chromosomal aberrations than the parent compound. This comparative guide provides a critical resource for understanding the genotoxic risk associated with ethyl carbamate exposure and for designing further research in this area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Tumorigenesis and genotoxicity of ethyl carbamate and vinyl carbamate in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinyl carbamate epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate (urethane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistence of ethyl carbamate-induced DNA damage in vivo as indicated by sister chromatid exchange analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Comparative Pharmacokinetic Profiles of Carbamate-Based Drugs: A Guide for Researchers
This guide offers a comparative analysis of the pharmacokinetic properties of several key carbamate-based drugs. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its efficacy, safety, and dosing regimen. The carbamate functional group can significantly influence a molecule's metabolic stability and overall disposition in the body. This document provides quantitative data, detailed experimental methodologies, and visual diagrams to support further research and development in this class of compounds.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of carbamate-based drugs, providing a quantitative basis for comparison. These parameters are crucial for predicting drug dosage, dosing intervals, and potential for accumulation.
| Parameter | Methocarbamol | Carisoprodol | Felbamate | Rivastigmine (Oral) | Physostigmine (IV) |
| Primary Indication | Muscle Relaxant | Muscle Relaxant | Antiepileptic | Alzheimer's Disease | Anticholinergic Toxicity Reversal |
| Route of Admin. | Oral, IV | Oral | Oral | Oral, Transdermal | IV, IM, SC |
| Tmax (hours) | ~2[1] | 1.5 - 2.0[2] | 3 - 5[3] | ~1[4] | N/A (IV) |
| Oral Bioavailability | N/A | Not Determined[2] | >90%[3][5] | ~36% (3 mg dose)[4] | ~3%[6] |
| Plasma Half-life (t½) | 1 - 2 hours[7][8][9] | ~2 hours[2][10] | 20 - 23 hours[11] | ~1.5 hours[4][12] | ~22 minutes (plasma elimination)[13] |
| Plasma Protein Binding | 46% - 50%[7][8] | ~60%[14] | 22% - 25%[3] | ~40%[4][12] | N/A |
| Volume of Distribution (Vd) | 0.20 - 0.80 L/kg (Clearance) | 0.93 - 1.3 L/kg[15] | ~0.76 L/kg[5] | 1.8 - 2.7 L/kg[4] | 46.5 L[13] |
| Metabolism | Hepatic; dealkylation and hydroxylation.[7][8][16] | Hepatic; primarily by CYP2C19 to meprobamate.[2][10] | Hepatic; CYP2E1 and CYP3A4.[3][5] | Primarily via cholinesterase-mediated hydrolysis.[4][12] | Hydrolysis by cholinesterases.[17] |
| Primary Excretion | Urine (as metabolites).[7][8] | Renal.[10][14] | Urine (40-50% unchanged).[3] | Urine (as metabolites).[4][12] | N/A |
Experimental Protocols
The generation of reliable pharmacokinetic data hinges on rigorous and well-defined experimental protocols. Below is a detailed methodology for a typical preclinical in vivo pharmacokinetic study, which serves as a foundation for clinical trials.[18][19]
Objective:
To determine the pharmacokinetic profile of a carbamate-based drug following oral administration in a rodent model.
Animal Model and Housing:
-
Species: Male Sprague-Dawley rats are commonly used.[18]
-
Acclimation: Animals are acclimated to the laboratory environment for at least 3-5 days before the experiment.[20]
-
Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with free access to standard chow and water.
-
Fasting: Animals are typically fasted overnight prior to drug administration to ensure consistent absorption.[18]
Drug Formulation and Administration:
-
Formulation: The drug is formulated in a suitable vehicle (e.g., a solution or suspension in water with a co-solvent like PEG 400 or carboxymethyl cellulose) to ensure stability and bioavailability.
-
Dosing: A single, predetermined dose is administered to each animal via oral gavage.[18] The dose selection is based on prior efficacy and toxicity studies.[18]
Sample Collection:
-
Matrix: Blood is the primary biological matrix collected.
-
Time Points: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein or another appropriate site.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS:
-
Principle: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of the drug and its metabolites in plasma.[18]
-
Sample Preparation: Plasma samples undergo protein precipitation or liquid-liquid extraction to remove interfering substances. A known concentration of an internal standard is added to each sample to ensure accuracy.
-
Analysis: The prepared samples are injected into the LC-MS/MS system. The drug is separated from other components by the liquid chromatography column and then detected and quantified by the mass spectrometer.
Pharmacokinetic Data Analysis:
-
Software: The resulting plasma concentration-time data is analyzed using non-compartmental analysis with specialized pharmacokinetic software.
-
Parameters Calculated: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.[20][21]
Visualizations
Experimental and Metabolic Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical workflow for an in vivo pharmacokinetic study and a simplified representation of a common metabolic pathway for carbamate drugs.
References
- 1. Understanding Muscle Relaxants: What are Methocarbamol and How Do They Work? - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Monograph: Rivastigmine (Exelon) [ebmconsult.com]
- 5. Felbamate - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [resolve.cambridge.org]
- 6. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methocarbamol - Wikipedia [en.wikipedia.org]
- 10. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Felbamate - Wikipedia [en.wikipedia.org]
- 12. Rivastigmine - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetics of physostigmine after intravenous, intramuscular and subcutaneous administration in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carisoprodol - Wikipedia [en.wikipedia.org]
- 15. cdn.who.int [cdn.who.int]
- 16. medcentral.com [medcentral.com]
- 17. medicine.com [medicine.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmtech.com [pharmtech.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. nihs.go.jp [nihs.go.jp]
evaluation of different carbamate amines for CO2 stripping processes
For Researchers, Scientists, and Drug Development Professionals
The efficiency and viability of carbon capture technologies hinge on the performance of the chemical solvents used. Aqueous amine solutions are the most mature technology for post-combustion CO2 capture, with the CO2 stripping process (solvent regeneration) being the most energy-intensive and costly step. This guide provides an objective comparison of different carbamate-forming amines—primary and secondary amines that react directly with CO2 to form carbamates—focusing on their performance in the CO2 stripping process. The information presented is supported by experimental data from various scientific sources to aid in the selection of optimal amines for specific applications.
Performance Comparison of Carbamate Amines
The selection of an amine for CO2 capture is a trade-off between several key performance indicators. The ideal amine should exhibit a high CO2 loading capacity, low heat of regeneration, high thermal and oxidative stability, and low corrosivity. The following tables summarize quantitative data for commonly studied amines: Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA) activated with Piperazine (PZ), 2-Amino-2-methyl-1-propanol (AMP) activated with PZ, and Piperazine (PZ) as a standalone solvent.
Table 1: CO2 Loading Capacity and Regeneration Energy
| Amine Solvent | Concentration (wt%) | Lean CO2 Loading (mol CO2/mol amine) | Rich CO2 Loading (mol CO2/mol amine) | Cyclic Capacity (mol CO2/mol amine) | Regeneration Energy (GJ/tonne CO2) | Reference Conditions |
| MEA | 30 | ~0.25 - 0.38 | ~0.49 - 0.5 | ~0.12 - 0.25 | 3.5 - 7.2 | Stripper pressure ~1.8 atm.[1] |
| DEA | 20-30 | - | ~0.49 - 0.75 | - | 2.8 - 4.2 | Lower regeneration temperatures (70-130°C). |
| MDEA/PZ | 30-50 (varied ratios) | ~0.036 - 0.24 | - | - | 3.0 - 4.1 | Stripper pressure 1.3-2.3 bar.[2] |
| AMP/PZ | 30 (varied ratios) | - | - | - | 3.4 - 4.7 | -[2] |
| PZ | 30 (5m) | ~0.21 - 0.27 | ~0.38 - 0.41 | ~0.11 - 0.20 | 1.9 - 2.3 | Advanced Flash Stripper.[3] |
Note: Direct comparison is challenging as experimental conditions vary across studies. The data presented are indicative of the relative performance of each amine system.
Table 2: Thermal Degradation and Corrosion Rates
| Amine Solvent | Amine Loss Rate | Operating Temperature (°C) | Corrosion Rate (mm/year) | Material | Reference Conditions |
| MEA | High | < 120 | > 0.1 | Carbon Steel | High CO2 loading and temperature increase corrosion.[4][5] |
| DEA | Moderate | < 120 | Moderate | Carbon Steel | Generally less corrosive than MEA.[4] |
| MDEA/PZ | Low (for MDEA) | up to 150 | Low | Carbon Steel | MDEA is thermally stable; PZ enhances rates but can have its own degradation pathways.[6] |
| AMP | High resistance | - | Low | Carbon Steel | Sterically hindered amine, shows good thermal stability.[7] |
| PZ | Low | up to 150 | Low (with passivation) | Carbon Steel | Forms a protective FeCO3 layer on carbon steel at high temperatures.[4][5] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate evaluation and comparison of different amine solvents. Below is a synthesized methodology for a typical lab-scale CO2 absorption-stripping experiment.
Objective:
To determine the CO2 cyclic capacity and regeneration energy of an aqueous amine solution.
Apparatus:
A lab-scale absorption and stripping setup typically consists of a gas flow control system, a jacketed glass absorber column packed with structured or random packing, a rich amine feed pump, a heat exchanger, a jacketed glass stripper column with a reboiler at the bottom and a condenser at the top, and analytical equipment for measuring CO2 concentrations in gas and liquid phases.[8][9][10]
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of the amine to be tested at the desired weight percent concentration.
-
System Initialization:
-
Circulate the lean amine solution through the absorber and stripper loop.
-
Heat the reboiler to the desired stripping temperature (typically 100-150°C).[7]
-
Cool the condenser to condense water vapor from the stripped CO2.
-
-
CO2 Absorption:
-
Introduce a simulated flue gas (e.g., 15% CO2 in N2) at a known flow rate into the bottom of the absorber column.
-
Allow the gas to flow counter-currently to the lean amine solution.
-
Continuously monitor the CO2 concentration in the gas outlet of the absorber until a steady state is reached.
-
Take samples of the rich amine solution from the bottom of the absorber.
-
-
CO2 Stripping (Regeneration):
-
Pump the rich amine solution through the heat exchanger to preheat it before it enters the top of the stripper.
-
The rich amine flows down the stripper where it is heated by the reboiler, causing the release of CO2.
-
The regenerated (lean) amine is cooled in the heat exchanger and then returned to the absorber.
-
The stripped CO2 and water vapor from the top of the stripper are passed through the condenser. The condensed water is returned to the stripper, and the CO2 is directed to a flow meter and/or gas analyzer.
-
-
Data Analysis:
-
CO2 Loading: Analyze the lean and rich amine samples for their CO2 content using titration methods or a total organic carbon (TOC) analyzer.[11]
-
Cyclic Capacity: Calculate the difference between the rich and lean CO2 loadings.
-
Regeneration Energy: Measure the heat duty of the reboiler and express it as the energy required per tonne of CO2 regenerated (GJ/tonne CO2).
-
Visualizations
Chemical Reaction Mechanisms
The reaction of CO2 with primary and secondary amines proceeds through the formation of a zwitterion intermediate, leading to a carbamate.[12] Tertiary amines, lacking a proton on the nitrogen atom, facilitate the hydrolysis of CO2 to form bicarbonate.[13]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.utexas.edu [sites.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of Ethyl Carbamate Derivatives: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of ethyl carbamate derivatives. Due to a lack of publicly available data on the in vitro and in vivo efficacy of ethyl (ethylcarbamoyl)phenylcarbamate, this document presents available in silico predictions for this compound. To illustrate the format of a comprehensive efficacy comparison, this guide uses data from a closely related and well-studied analogue, ethyl-4-bromophenyl carbamate, as a surrogate. The guide compares its performance against conventional acaricides, which serve as alternative treatment options.
Ethyl (ethylcarbamoyl)phenylcarbamate: Current Status
There is no publicly available data from in vitro or in vivo studies detailing the efficacy and potency of ethyl (ethylcarbamoyl)phenylcarbamate against any biological target.[1] However, computational models have been used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial in early-stage drug development.
In Silico Predicted ADME Profile
Computational predictions suggest that ethyl (ethylcarbamoyl)phenylcarbamate has a favorable pharmacokinetic profile for an orally administered drug candidate, with no violations of Lipinski's Rule of Five.[1]
| ADME Property | Predicted Value/Classification | Implication in Preclinical Research |
| Molecular Weight | ~222.24 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption.[1] |
| LogP (Lipophilicity) | 2.0 - 2.5 | An optimal LogP value suggests a balance between solubility and membrane permeability.[1] |
| Aqueous Solubility (LogS) | Moderately Soluble | Affects absorption and formulation possibilities; a moderate value is often desirable.[1] |
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract following oral administration.[1] |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB non-permeant | Suggests the compound is less likely to cause CNS side effects.[1] |
| CYP450 Inhibition | Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Low potential for drug-drug interactions via inhibition of key metabolic enzymes.[1] |
| Lipinski's Rule of Five | 0 Violations | Meets the criteria for a likely orally bioavailable drug candidate.[1] |
Surrogate Compound: Ethyl-4-bromophenyl carbamate Efficacy Studies
As a surrogate to demonstrate a comparative efficacy guide, this section details the in vitro and in vivo performance of ethyl-4-bromophenyl carbamate against the cattle tick, Rhipicephalus microplus. This compound has been shown to be effective against tick strains that are resistant to conventional ixodicides like organophosphates and pyrethroids.[2][3]
In Vitro Efficacy
In vitro studies demonstrate that ethyl-4-bromophenyl carbamate significantly impacts the reproductive capabilities of R. microplus.
| Parameter | Efficacy | Target Strain(s) |
| Egg Laying Inhibition | >60% | Susceptible and resistant strains.[2][4] |
| Egg Hatching Inhibition | Up to 100% | Susceptible and resistant strains.[2][4] |
The biological effects observed include alteration of vitellogenesis (yolk formation), oocyte development, and inhibition of embryogenesis.[2][4]
In Vivo Efficacy
In vivo studies using a pen test model with infested cattle show high efficacy in reducing the tick population, acting as both an ixodicide (lethal to larvae) and a growth regulator (affecting nymphs and adults).[2][5]
| Treatment Stage | Cumulative Reduction of Hatched Larvae (%) | Primary Effect |
| Larvae | 98.3% | Ixodicide (Lethal Effect).[2][5] |
| Nymphs | 96.1% | Growth Regulator.[2][5] |
| Adults | 94.4% | Growth Regulator.[2][5] |
| Average (All Stages) | 96.3% | N/A.[2][5] |
Experimental Protocols & Methodologies
In Vivo Pen Test with Infestation Chambers
This protocol was used to evaluate the in vivo efficacy of ethyl-4-bromophenyl carbamate on different life stages of R. microplus implanted on cattle.[5]
Animals:
-
Twelve steers were randomly distributed into four groups (n=3).
Infestation:
-
Four infestation chambers were attached to the skin on each steer.
-
Approximately 1,000 R. microplus larvae were placed in each chamber.[5][6]
Treatment Formulation:
-
Ethyl-4-bromophenyl carbamate was dissolved in dimethyl sulfoxide and then diluted with distilled water to a final concentration of 0.668 mg/mL.[5] This concentration was previously determined to be the 99% inhibitory concentration for egg hatching in vitro.
Experimental Groups:
-
Group 1 (Larvae Treatment): Chambers were sprayed with the solution on day 2 post-infestation.[5]
-
Group 2 (Nymph Treatment): Chambers were sprayed on day 8 post-infestation.[5]
-
Group 3 (Adult Treatment): Chambers were sprayed on day 16 post-infestation.[5]
-
Group 4 (Control): Chambers were left untreated.[5]
Evaluation Parameters:
-
Percentage of engorged females.
-
Percentage of females laying eggs.
-
Egg production weight.
-
Percentage of egg hatching.[5]
In Vitro Adult Immersion Test (AIT)
The Adult Immersion Test is a standard method to evaluate the efficacy of acaricides against engorged female ticks. Engorged females are collected from host animals and immersed in different concentrations of the test compound. The efficacy is determined by measuring mortality and the impact on reproductive parameters like egg laying and hatchability compared to a control group.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Pen Test
Caption: Workflow for the in vivo pen test of ethyl-4-bromophenyl carbamate.
Hypothetical Signaling Pathway for Carbamate Acaricidal Action
Caption: Hypothetical pathways for carbamate effects on tick neurology and reproduction.
References
- 1. Ethyl (ethylcarbamoyl)phenylcarbamate|C12H16N2O3 [benchchem.com]
- 2. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of new ethyl and methyl carbamates on Rhipicephalus microplus larvae and adult ticks resistant to conventional ixodicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Phenylcarbamate: A Guide for Laboratory Professionals
The safe and compliant disposal of ethyl phenylcarbamate is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
This compound is classified as harmful if swallowed and is a suspected carcinogen.[1][2] Therefore, all disposal procedures must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
Step-by-Step Disposal Procedure
-
Waste Characterization: The first step in proper disposal is to determine if the waste is hazardous.[4] Given that this compound is harmful and a suspected carcinogen, it should be managed as hazardous waste.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes should always be segregated to prevent dangerous chemical reactions.[6]
-
Containerization:
-
Place solid this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[6]
-
The container must be kept closed except when adding waste.[6]
-
For liquid waste containing this compound, use a sealable, chemical-resistant container. Secondary containment for liquid waste is recommended to prevent spills.[6]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date the container was first used for waste accumulation.[6] Do not use abbreviations.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Never dispose of this compound down the drain, in the regular trash, or by evaporation.[4][6]
-
For carbamate-based pesticides, chemical degradation through alkaline hydrolysis to less toxic products has been suggested as a pre-treatment method before final disposal.[7] However, this should only be performed by trained personnel following a validated and approved protocol.
-
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6]
-
Thoroughly empty the container of all residual chemical.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
Spill and Accidental Release
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[5] Avoid generating dust.[4][5] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or waterways.[5]
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its hazard profile.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 1,809.0 mg/kg | [1] |
| Carcinogenicity | Suspected human carcinogen (IARC Group 2A for the related compound urethane) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Phenylcarbamate
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Ethyl Phenylcarbamate, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is essential for ensuring a safe laboratory environment.
This compound is a chemical that requires careful handling to mitigate potential health risks. Adherence to the prescribed personal protective equipment (PPE) and operational protocols is mandatory to prevent exposure and ensure the integrity of your research.
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling of this compound, a systematic approach from preparation to disposal is critical. The following steps must be followed:
-
Preparation:
-
Handling:
-
Storage:
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment required when handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[2] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced.[1][2] Conforming to NIOSH (US) or EN 149 (EU)[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless explicitly instructed.
-
-
Disposal Procedure:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
